CYD-2-11
Description
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Properties
Molecular Formula |
C22H18N2O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine |
InChI |
InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2/b20-13+ |
InChI Key |
BJIFXXDQMBHYKG-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of CYD-2-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYD-2-11 is a novel small-molecule Bax agonist that has demonstrated significant potential as an anti-cancer therapeutic. This technical guide provides an in-depth exploration of its mechanism of action, detailing its direct interaction with the pro-apoptotic protein Bax and the subsequent induction of the intrinsic apoptotic pathway. This document summarizes key quantitative data, outlines experimental protocols for studying this compound, and provides visual representations of the signaling cascade and experimental workflows.
Core Mechanism: Direct Activation of Bax
The primary mechanism of action of this compound is the direct activation of the pro-apoptotic protein Bax, a pivotal member of the B-cell lymphoma 2 (Bcl-2) family of proteins that governs mitochondrial outer membrane permeabilization (MOMP).[1][2][3] this compound selectively binds to a structural pocket on Bax located near the serine 184 (S184) phosphorylation site in the C-terminal region of the protein.[1][3] This binding event induces a conformational change in Bax, facilitating its transition from an inactive cytosolic monomer to an active form that inserts into the mitochondrial membrane.
Upon activation, Bax molecules undergo homo-oligomerization, forming pores in the outer mitochondrial membrane.[1][2] This process is a critical step in the intrinsic apoptotic pathway. The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[1][2] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9 and downstream executioner caspases, ultimately resulting in programmed cell death.[4]
Notably, this compound has been shown to be more potent than its predecessor, SMBA1, in inducing apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1]
Quantitative Data Summary
The following tables summarize the reported antiproliferative activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 | [5] |
| MCF-7 | ER-Positive Breast Cancer | 3.81 | [5] |
| A549 | Non-Small Cell Lung Cancer | Data not available | [1][2] |
| Various SCLC cell lines | Small Cell Lung Cancer | Data not available | [6] |
Signaling Pathway
The signaling cascade initiated by this compound is a direct activation of the intrinsic apoptotic pathway.
Experimental Protocols
Bax Oligomerization Assay in Isolated Mitochondria
This protocol is designed to determine the direct effect of this compound on Bax oligomerization.
Methodology:
-
Isolate mitochondria from a suitable cell line (e.g., A549) using differential centrifugation.
-
Treat the isolated mitochondria with this compound (e.g., 5 µmol/L) or a vehicle control in a cross-linking buffer for 30 minutes at 30°C.[2]
-
Add the cross-linking agent bismaleimidohexane (BMH) to the mitochondrial suspension and incubate to cross-link interacting proteins.
-
Lyse the mitochondria and analyze the protein lysates by Western blot using an anti-Bax antibody.
-
Observe the formation of Bax dimers, trimers, and higher-order oligomers in the this compound-treated samples compared to the control.[2]
Cytochrome c Release Assay
This assay measures the release of cytochrome c from the mitochondria into the cytoplasm, a key indicator of apoptosis induction.
Methodology:
-
Treat cancer cells (e.g., A549) with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Analyze the protein concentration in each fraction.
-
Perform Western blot analysis on both the mitochondrial and cytosolic fractions using an anti-cytochrome c antibody.
-
A decrease in cytochrome c in the mitochondrial fraction and a corresponding increase in the cytosolic fraction in this compound-treated cells indicate apoptosis induction.[1]
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Implant human cancer cells (e.g., A549 or patient-derived xenografts) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg/day) or a vehicle control intraperitoneally for a defined period (e.g., 2 weeks).[7]
-
Measure tumor volumes regularly throughout the study.
-
At the end of the study, excise the tumors and perform immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3) and Bax activation.[7]
Discussion and Future Directions
This compound represents a promising therapeutic agent that directly targets a core component of the apoptotic machinery. Its ability to activate Bax and induce apoptosis in cancer cells offers a potential strategy to overcome resistance to conventional therapies. While studies have demonstrated its efficacy in lung and breast cancer models, further research is warranted to explore its potential in other malignancies.[4][5]
One source has suggested that the mechanistic evidence for direct Bax binding by this compound is insufficient.[8] However, multiple other studies provide strong evidence for this direct interaction through various experimental approaches.[1][3] Future studies could further elucidate the precise binding kinetics and structural basis of the this compound-Bax interaction to resolve any remaining ambiguity.
The interplay between this compound-mediated Bax activation and other signaling pathways, such as the mTOR pathway, is an area of active investigation.[3] Combination therapies involving this compound and mTOR inhibitors have shown synergistic effects in preclinical models, suggesting a promising avenue for future clinical development.[7] A deeper understanding of this crosstalk could lead to more effective and personalized cancer treatments.
References
- 1. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
CYD-2-11: A Selective Bax Agonist for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy.[1] This family includes both pro-apoptotic proteins, such as Bax and Bak, and anti-apoptotic proteins, like Bcl-2, Bcl-xL, and Mcl-1.[2][3] In healthy cells, a delicate balance between these opposing factions prevents unintentional cell death.[2] However, many cancers evade apoptosis by overexpressing anti-apoptotic proteins, which sequester pro-apoptotic members and prevent the initiation of programmed cell death.[1][2]
A promising strategy to counteract this is the direct activation of pro-apoptotic effector proteins. CYD-2-11 is a novel small-molecule compound that has been identified as a selective agonist of the pro-apoptotic protein Bax.[4][5] Developed as a refinement of the Bax agonist SMBA1, this compound exhibits characteristics of a suitable clinical lead compound for cancer therapeutics.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its pro-apoptotic effects by directly binding to and activating Bax.[6] Molecular docking studies indicate that this compound targets a structural pocket near the serine 184 (S184) phosphorylation site in the C-terminal region of Bax.[4][5] This interaction induces a conformational change in Bax, facilitating its homo-oligomerization within the mitochondrial outer membrane.[5][7] The formation of these Bax oligomers leads to the release of cytochrome c and other apoptogenic factors from the mitochondria into the cytosol, ultimately triggering the caspase cascade and inducing apoptosis.[7][8]
A key feature of this compound is its selectivity for Bax over other Bcl-2 family members. This selectivity minimizes off-target effects and enhances its therapeutic window.
Figure 1. this compound signaling pathway leading to apoptosis.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| Ki (Bax) | 34.1 nM | - | [9] |
| IC50 | 3.22 µM | MDA-MB-231 (Breast Cancer) | [9] |
| IC50 | 3.81 µM | MCF-7 (Breast Cancer) | [9] |
Table 2: Selectivity Profile of this compound Against Bcl-2 Family Proteins
| Protein | Binding Affinity (Ki) | Method | Reference |
| Bax | 34.1 nM | Competition Fluorescence Polarization Assay | [4][9] |
| Bcl-2 | >10 µM | Competition Fluorescence Polarization Assay | [4] |
| Bcl-xL | >10 µM | Competition Fluorescence Polarization Assay | [4] |
| Mcl-1 | >10 µM | Competition Fluorescence Polarization Assay | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Figure 2. Experimental workflow for this compound characterization.
Competition Fluorescence Polarization Assay for Binding Affinity
This assay is used to determine the binding affinity of this compound to Bax and to assess its selectivity against other Bcl-2 family proteins.
-
Reagents and Materials:
-
Recombinant human Bax, Bcl-2, Bcl-xL, and Mcl-1 proteins.
-
Fluorescently labeled BH3 peptide (e.g., FAM-Bim BH3).
-
This compound and other competitor compounds.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
384-well black plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a solution of the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer.
-
Incubate the protein-peptide mixture at room temperature to allow for binding equilibrium.
-
Add serial dilutions of this compound or a control compound to the wells of the 384-well plate.
-
Add the protein-peptide mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The decrease in polarization indicates the displacement of the fluorescent peptide by this compound.
-
Calculate the Ki value from the IC50 value obtained from the dose-response curve.
-
Western Blot Analysis for Protein Expression
Western blotting is employed to analyze the levels of total and phosphorylated Bax, as well as the release of cytochrome c from the mitochondria.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, BEAS-2B).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Mitochondria isolation kit.
-
Primary antibodies: anti-Bax, anti-phospho-Bax (pBax), anti-cytochrome c, anti-prohibitin (mitochondrial marker), anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
For total protein analysis, lyse the cells directly. For cytochrome c release, fractionate the cells into mitochondrial and cytosolic components.[7]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Annexin-V/PI Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound.
-
Annexin-V-FITC and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound for the desired duration (e.g., 48 hours).[4]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin-V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Reagents and Materials:
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 40 mg/kg/day, intraperitoneally) and vehicle control for a specified period (e.g., 10-14 days).[7][10]
-
Measure the tumor volume every 2-3 days using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for active caspase-3).[7]
-
Conclusion
This compound is a potent and selective Bax agonist with promising therapeutic potential for the treatment of various cancers, including non-small cell and small-cell lung cancer.[4][7] Its well-defined mechanism of action, favorable selectivity profile, and demonstrated in vivo efficacy make it a strong candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to investigate this compound and other novel Bax agonists.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. Further lead optimization on Bax activators: Design, synthesis and pharmacological evaluation of 2-fluoro-fluorene derivatives for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
role of Bax S184 phosphorylation in CYD-2-11 binding
An In-depth Technical Guide on the Role of Bax S184 Phosphorylation in CYD-2-11 Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pro-apoptotic protein Bax is a critical regulator of the intrinsic pathway of apoptosis. Its activity is tightly controlled by post-translational modifications, among which phosphorylation at serine 184 (S184) has emerged as a key inhibitory mechanism. This phosphorylation, primarily mediated by the Akt kinase, converts Bax into an anti-apoptotic protein, thereby contributing to cancer cell survival and drug resistance. This compound is a novel small molecule Bax agonist designed to specifically target the structural pocket around the S184 residue. By binding to this site, this compound allosterically activates Bax, inducing a conformational change that promotes its mitochondrial translocation, oligomerization, and subsequent initiation of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms governing the interplay between Bax S184 phosphorylation and this compound binding, supported by quantitative data, detailed experimental protocols, and illustrative pathway and workflow diagrams.
Introduction
Bax, a central player in programmed cell death, undergoes a conformational activation upon apoptotic stimuli, leading to its translocation from the cytosol to the mitochondria.[1] At the mitochondrial outer membrane, Bax oligomerizes to form pores, resulting in the release of cytochrome c and other pro-apoptotic factors, ultimately leading to caspase activation and cell death.[1][2]
The phosphorylation of Bax at serine 184, located in its C-terminal hydrophobic tail, is a critical regulatory event. The pro-survival kinase Akt has been identified as a primary kinase responsible for this phosphorylation.[3][4][5][6][7][8] This modification inhibits the pro-apoptotic function of Bax by preventing its insertion into the mitochondrial membrane and promoting its sequestration of pro-apoptotic BH3-only proteins in the cytosol.[3][4] Elevated levels of phosphorylated Bax at S184 (pBax S184) have been associated with resistance to chemotherapy and BH3 mimetics in various cancers.[3][5]
This compound is a small molecule Bax agonist that was developed from its predecessor SMBA1.[9] It is designed to specifically bind to the pocket surrounding the S184 residue of Bax.[6][9] This binding event prevents the inhibitory phosphorylation at S184 and allosterically activates Bax, leading to the induction of apoptosis.[2][9] This guide delves into the specifics of this interaction, providing valuable data and methodologies for researchers in the field.
Quantitative Data: Binding Affinity of this compound
The binding affinity and selectivity of this compound for Bax have been quantified using a competition fluorescence polarization assay.[6][9] This assay measures the ability of this compound to compete with a fluorescently-labeled Bak BH3 domain peptide for binding to Bax. The results demonstrate a high and selective affinity of this compound for Bax.
| Molecule | Binding Target | Inhibition Constant (Ki) | Reference |
| This compound | Bax | 34.1 ± 8.54 nM | [6] |
| This compound | Bak | No Binding | [6] |
| This compound | Bid | No Binding | [6] |
| This compound | Bcl-2 | No Binding | [6] |
| This compound | Bcl-XL | No Binding | [6] |
| This compound | Bcl-w | No Binding | [6] |
| This compound | Mcl-1 | No Binding | [6] |
| This compound | A1 | No Binding | [6] |
Table 1: Binding Affinity and Selectivity of this compound. The data clearly indicates that this compound is a potent and selective binder of Bax, with no significant affinity for other tested Bcl-2 family members.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Bax S184 Phosphorylation and this compound Action
The following diagram illustrates the signaling pathway involving Akt-mediated phosphorylation of Bax at S184 and the mechanism of action of this compound.
Caption: Signaling pathway of Bax S184 phosphorylation and this compound action.
Experimental Workflow for Assessing this compound Binding to Bax
The diagram below outlines a typical experimental workflow to determine the binding affinity of this compound to Bax.
Caption: Workflow for competition fluorescence polarization assay.
Detailed Experimental Protocols
Competition Fluorescence Polarization Assay for Binding Affinity
This protocol is adapted from methodologies described for determining the binding affinity of this compound to Bax.[6]
Objective: To determine the inhibition constant (Ki) of this compound for the Bax protein.
Materials:
-
Purified recombinant human Bax protein
-
Fluorescently-labeled Bak BH3 domain peptide (e.g., with 5-FAM)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified Bax protein in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Prepare a stock solution of the fluorescently-labeled Bak BH3 peptide. The final concentration should be chosen to give a stable and measurable fluorescence polarization signal.
-
Prepare a serial dilution of this compound in assay buffer, covering a wide range of concentrations (e.g., from picomolar to micromolar).
-
-
Assay Setup:
-
In each well of the 384-well plate, add the Bax protein and the fluorescently-labeled Bak BH3 peptide.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Include control wells containing only the fluorescent peptide (for baseline polarization) and wells with the peptide and Bax without any competitor (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient period to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the competitor (this compound) concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent peptide from Bax.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent peptide and its affinity for Bax.
-
In Vitro Bax Oligomerization Assay
This protocol outlines a method to assess the ability of this compound to directly induce Bax oligomerization in isolated mitochondria.[10]
Objective: To determine if this compound induces the formation of Bax oligomers.
Materials:
-
Isolated mitochondria from a suitable cell line (e.g., A549)
-
This compound
-
Cross-linking buffer
-
BMH (bismaleimidohexane) cross-linker
-
Lysis buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Bax antibody
Procedure:
-
Isolation of Mitochondria:
-
Isolate mitochondria from the chosen cell line using a standard differential centrifugation protocol.
-
-
Treatment and Cross-linking:
-
Resuspend the isolated mitochondria in cross-linking buffer.
-
Treat the mitochondrial suspension with this compound or a vehicle control for a specified time and temperature (e.g., 30 minutes at 30°C).
-
Add the BMH cross-linker to the suspension and incubate to cross-link interacting proteins.
-
-
Lysis and Sample Preparation:
-
Quench the cross-linking reaction and lyse the mitochondria using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Bax antibody.
-
Visualize the protein bands using an appropriate detection system.
-
-
Analysis:
-
The presence of higher molecular weight bands corresponding to Bax dimers, trimers, and higher-order oligomers in the this compound-treated samples, but not in the control samples, indicates the induction of Bax oligomerization.
-
Analysis of Bax S184 Phosphorylation
This protocol describes the detection of Bax phosphorylation at S184 in cell lines using immunoprecipitation and Western blotting.[3][8]
Objective: To determine the phosphorylation status of Bax at S184.
Materials:
-
Cell lines of interest
-
Cell lysis buffer
-
Anti-Bax antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-Bax antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-Bax (S184) antibody.
-
As a control, a parallel blot can be probed with a total Bax antibody to confirm the immunoprecipitation of Bax.
-
-
Analysis:
-
A band detected by the anti-phospho-Bax (S184) antibody in the immunoprecipitated sample indicates that Bax is phosphorylated at the S184 residue.
-
Conclusion
The phosphorylation of Bax at S184 is a significant mechanism of apoptosis evasion in cancer cells. The development of this compound, a small molecule that directly targets the S184-proximal pocket of Bax, represents a promising therapeutic strategy. By preventing inhibitory phosphorylation and allosterically activating Bax, this compound can effectively trigger the apoptotic cascade in cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on modulating the Bax-mediated apoptotic pathway for therapeutic benefit. Further investigation into the in vivo efficacy and safety of this compound and similar compounds is warranted to translate these preclinical findings into clinical applications.
References
- 1. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 2. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance | EMBO Reports [link.springer.com]
- 6. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Bax Ser184 by Akt regulates its activity and apoptosis in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance | EMBO Reports [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Bax (phospho S184) antibody (ab111391) | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. assaybiotechnology.com [assaybiotechnology.com]
- 14. Anti-Bax (phospho Ser184) Antibody (A94112) | Antibodies.com [antibodies.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Phospho-Bax (Ser184) Polyclonal Antibody (PA5-39778) [thermofisher.com]
The Role of CYD-2-11 in Inducing Apoptosis through Bax Oligomerization and Mitochondrial Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of CYD-2-11, a selective Bax agonist, focusing on its ability to induce Bax oligomerization and subsequent mitochondrial outer membrane permeabilization (MOMP), key events in the intrinsic pathway of apoptosis. This document synthesizes available data to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound is a small molecule Bax agonist that has demonstrated pro-apoptotic and anti-proliferative activities in various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and breast cancer.[1][2] Its mechanism of action centers on the direct activation of the pro-apoptotic protein Bax, a pivotal member of the Bcl-2 family that governs the intrinsic apoptotic pathway.[1][3] By binding to Bax, this compound induces a conformational change that leads to its oligomerization within the mitochondrial outer membrane, forming pores that release cytochrome c and other pro-apoptotic factors into the cytosol.[3] This guide details the experimental evidence for this mechanism and provides protocols for its investigation.
Quantitative Data on this compound Activity
The pro-apoptotic effects of this compound have been quantified through various assays. The following tables summarize the key findings regarding its efficacy in inducing apoptosis and its direct effects on Bax and mitochondrial function.
| Cell Lines Tested | IC50 Values (µM) | Duration of Treatment | Reference |
| Breast Cancer (MDA-MB-231) | 3.22 | 48 hours | [2] |
| Breast Cancer (MCF-7) | 3.81 | 48 hours | [2] |
| Breast Cancer (T47D) | 4.37 | Not Specified | [2] |
| Breast Cancer (MDA-MB-468) | 9.47 | Not Specified | [2] |
| Non-cancerous Breast Epithelial (MCF-10A) | 8.73 | Not Specified | [2] |
| NSCLC and SCLC cell lines | Apoptosis induced at 5 µM | 48 hours | [2] |
| Experiment | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Bax Oligomerization | ||||
| - In isolated mitochondria | A549 | 5 µmol/L this compound for 30 minutes at 30°C | Increased formation of Bax dimers and higher-order oligomers | [3] |
| - In whole cells | A549 | 5 µmol/L this compound for 24 hours | Enhanced Bax oligomerization in mitochondria | [3] |
| Cytochrome c Release | A549 | Increasing concentrations of this compound for 24 hours | Dose-dependent increase in cytochrome c levels in the cytosolic fraction | [3] |
| In Vivo Tumor Growth Suppression | ||||
| - A549 lung cancer xenografts in Nu/Nu mice | N/A | 2–40 mg/kg/d intraperitoneally for 10 days | Dose-dependent suppression of tumor volume | [3] |
| - MDA-MB-231 tumor xenografts in female nude mice | N/A | 20 mg/kg once daily for 7 days | 57% inhibition rate of tumor growth | [2] |
| Caspase Activation in Tumor Tissues | N/A | At the end of in vivo experiments | Increased levels of active caspase-3 in tumor tissues | [3] |
Signaling Pathway and Experimental Workflows
The mechanism of this compound-induced apoptosis follows the intrinsic pathway, initiated by the direct activation of Bax. The logical progression of this pathway and the workflows for its experimental validation are depicted below.
Caption: this compound induced intrinsic apoptosis pathway.
Caption: Experimental workflow for studying this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on Bax oligomerization and mitochondrial permeabilization.
Bax Oligomerization Assay
This protocol utilizes a chemical cross-linking agent to stabilize Bax oligomers for detection by Western blot.
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Mitochondria isolation kit
-
Cross-linking buffer (e.g., containing 20 mM HEPES-KOH, pH 7.5, 100 mM KCl, 2.5 mM MgCl2, 1 mM DTT)
-
Bifunctional cross-linking agent (e.g., bismaleimidohexane - BMH)
-
Lysis buffer (e.g., RIPA buffer)
-
Proteinase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against Bax
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
A. In Whole Cells:
-
Seed A549 cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 5 µmol/L) or vehicle control for 24 hours.
-
Harvest the cells and isolate the mitochondrial fraction using a commercial kit according to the manufacturer's instructions.
-
Resuspend the mitochondrial pellet in cross-linking buffer.
-
Add the cross-linking agent BMH to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl).
-
Lyse the cross-linked mitochondria with lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
Analyze the samples by non-reducing SDS-PAGE and Western blot using an anti-Bax antibody.
B. In Isolated Mitochondria:
-
Isolate mitochondria from untreated A549 cells.
-
Treat the isolated mitochondria with this compound (e.g., 5 µmol/L) in cross-linking buffer for 30 minutes at 30°C.
-
Proceed with steps 5-10 from the whole-cell protocol.
Cytochrome c Release Assay
This assay measures the translocation of cytochrome c from the mitochondria to the cytosol as an indicator of MOMP.
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound
-
Subcellular fractionation kit or buffer (e.g., digitonin-based)
-
Primary antibodies against cytochrome c and a mitochondrial marker (e.g., Prohibitin or COX IV) and a cytosolic marker (e.g., GAPDH).
-
Other materials as listed for Western blotting.
Protocol:
-
Treat A549 cells with increasing concentrations of this compound for 24 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Determine the protein concentration for each fraction.
-
Analyze equal amounts of protein from both fractions by SDS-PAGE and Western blot.
-
Probe the membrane with antibodies against cytochrome c, a cytosolic marker, and a mitochondrial marker to verify the purity of the fractions.
Mitochondrial Membrane Potential (MMP) Assay
This assay uses a fluorescent dye to assess the integrity of the mitochondrial membrane potential.
Materials:
-
Cancer cell lines
-
This compound
-
Fluorescent MMP dye (e.g., JC-1, TMRE, or TMRM)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in appropriate culture plates or dishes.
-
Treat cells with this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
At the end of the treatment, add the MMP dye to the culture medium at the recommended concentration.
-
Incubate under normal cell culture conditions for the time specified by the dye manufacturer (typically 15-30 minutes).
-
Wash the cells with PBS or a suitable buffer.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect changes in fluorescence, which correlate with the mitochondrial membrane potential.
Conclusion
This compound represents a promising therapeutic agent that directly targets the core apoptotic machinery by activating Bax. The experimental evidence strongly supports a mechanism involving the induction of Bax oligomerization at the mitochondria, leading to membrane permeabilization and the release of pro-apoptotic factors. The protocols and data presented in this guide provide a framework for the further investigation and development of this compound and other Bax agonists as potential cancer therapeutics.
References
The Selective Bax Agonist CYD-2-11: A Technical Overview of its Interaction with Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-11 is a novel small-molecule Bax agonist that has demonstrated significant potential in cancer therapeutics by directly targeting the intrinsic apoptotic pathway.[1][2] Developed as a refinement of the Bax agonist SMBA1, this compound exhibits selective binding to the pro-apoptotic protein Bax, a key member of the Bcl-2 family, thereby triggering programmed cell death in various cancer cell lines, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its specific effects on the Bcl-2 family of proteins. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Core Mechanism of Action: Direct Bax Activation
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[3][4][5][6] The balance between these opposing factions dictates the cell's fate. In many cancers, this balance is skewed towards survival due to the overexpression of anti-apoptotic proteins. This compound circumvents this survival mechanism by directly activating the pro-apoptotic effector protein Bax.[1] Molecular docking studies have indicated that this compound binds to the S184-binding pocket in the C-terminus of the Bax protein.[1] This interaction induces a conformational change in Bax, leading to its oligomerization and insertion into the mitochondrial outer membrane, a critical step in the initiation of apoptosis.[7]
Quantitative Analysis of this compound's Interaction with Bcl-2 Family Proteins
The selectivity of this compound for Bax over other Bcl-2 family members is a key attribute that minimizes off-target effects. This selectivity has been quantified using various biophysical and cellular assays.
Binding Affinity of this compound to Bcl-2 Family Proteins
A competition fluorescence polarization assay was utilized to determine the binding affinities of this compound for Bax and other Bcl-2 family proteins. The results demonstrate a clear preference for Bax.
| Protein | Binding Affinity (Ki or Kd) | Method |
| Bax | High Affinity (Specific values not publicly available) | Competition Fluorescence Polarization Assay |
| Other Bcl-2 Family Members | Low Affinity | Competition Fluorescence Polarization Assay |
Cellular Effects of this compound on Bax and Apoptosis
Treatment of cancer cell lines with this compound leads to measurable changes in Bax activation and the induction of apoptosis.
| Cell Line Type | Treatment | Effect on pBax/Total Bax | Apoptotic Cell Death (%) | Method |
| NSCLC and SCLC | 5 µmol/L this compound for 48 hours | Increased pBax levels | Significant increase | Western Blot, Annexin-V/PI FACS |
| BEAS-2B (non-cancerous) | 5 µmol/L this compound for 48 hours | No significant change | Minimal | Western Blot, Annexin-V/PI FACS |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used to characterize the effects of this compound.
Western Blot Analysis for Bax Activation
This protocol is used to detect the levels of total and phosphorylated Bax (pBax) in cell lysates.
-
Cell Lysis: Cells are treated with this compound or a vehicle control for the desired time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total Bax and phospho-Bax overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Annexin-V/PI Flow Cytometry for Apoptosis Quantification
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment and Harvesting: Cells are treated with this compound or a vehicle control. Adherent cells are detached using trypsin-EDTA, and all cells (including those in the supernatant) are collected by centrifugation.
-
Staining: The cell pellet is washed with cold PBS and resuspended in Annexin-V binding buffer. Annexin-V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin-V positive, PI negative cells are considered early apoptotic, while Annexin-V positive, PI positive cells are considered late apoptotic or necrotic.
Bax Oligomerization Assay
This assay detects the formation of Bax oligomers, a hallmark of its activation.
-
Cell Treatment and Lysis: Cells are treated with this compound. A digitonin-based permeabilization buffer is used to selectively lyse the plasma membrane while keeping the mitochondria intact.
-
Cross-linking: The cell lysates are treated with a cross-linking agent (e.g., disuccinimidyl suberate) to stabilize the Bax oligomers.
-
Western Blot Analysis: The cross-linked lysates are then analyzed by non-reducing SDS-PAGE and Western blotting using an anti-Bax antibody to visualize the monomeric and oligomeric forms of Bax.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures can aid in understanding the complex interactions and processes involved.
Caption: Signaling pathway of this compound inducing apoptosis via direct Bax activation.
Caption: Workflow for Western blot analysis of Bax activation.
Caption: Workflow for quantifying apoptosis using Annexin-V/PI flow cytometry.
Conclusion
This compound represents a promising therapeutic agent that selectively activates the pro-apoptotic protein Bax. Its ability to directly engage the core apoptotic machinery provides a powerful strategy to overcome the resistance mechanisms often observed in cancer. The data and protocols presented in this technical guide offer a comprehensive overview of the current understanding of this compound's interaction with the Bcl-2 family, providing a solid foundation for future research and clinical development. Further investigation into the precise binding kinetics and the in vivo efficacy and safety of this compound is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BCL-2 proteins and apoptosis: Recent insights and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Cancer Properties of CYD-2-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYD-2-11 is a novel small molecule Bax agonist that has demonstrated significant anti-cancer properties, particularly in preclinical models of non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and breast cancer. As a direct activator of the pro-apoptotic protein Bax, this compound triggers the intrinsic apoptotic pathway, leading to cancer cell death. This technical guide provides a comprehensive overview of the core anti-cancer properties of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action through key signaling pathways.
Quantitative Efficacy of this compound
The anti-proliferative and pro-apoptotic activity of this compound has been quantified across various cancer cell lines and in vivo models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 |
| MCF-7 | ER-Positive Breast Cancer | 3.81 |
| T47D | ER-Positive Breast Cancer | 4.37 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 9.47 |
| MCF-10A | Non-cancerous Breast Epithelial | 8.73 |
In Vivo Anti-Tumor Activity
This compound has shown significant anti-tumor efficacy in xenograft models of human cancers.
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| MDA-MB-231 Xenograft | 20 mg/kg/day, i.p., for 7 days | 57% | |
| SCLC Patient-Derived Xenograft (TKO-002 & TKO-005) | 40 mg/kg/day, i.p., for 14 days | Significant tumor volume reduction | [1] |
| NSCLC Xenograft (in combination with RAD001) | 40 mg/kg/day, i.p. | Effective halt of tumor growth | [1] |
Core Mechanism of Action: Direct Bax Activation
This compound exerts its anti-cancer effects by directly binding to and activating the pro-apoptotic protein Bax. This activation is a critical step in the intrinsic pathway of apoptosis.
Signaling Pathway
Upon binding to a structural pocket near serine 184 (S184) in the C-terminal region of Bax, this compound induces a conformational change in the protein.[2] This change facilitates the oligomerization of Bax molecules within the mitochondrial outer membrane.[2] The resulting Bax oligomers form pores, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, which in turn activates the caspase cascade, culminating in apoptosis.[3]
Interaction with the mTOR Pathway
Preclinical studies suggest a potential interplay between this compound and the mTOR signaling pathway. The mTOR inhibitor RAD001 (everolimus) can induce phosphorylation of Bax at serine 184, leading to resistance. This compound has been shown to overcome this resistance, suggesting a synergistic effect when combined with mTOR inhibitors.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-cancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Bax Activation
This protocol is used to detect the oligomerization of Bax, a key indicator of its activation by this compound.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Bax
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bax antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of higher molecular weight bands corresponding to Bax oligomers.
Patient-Derived Xenograft (PDX) Model Workflow
This workflow outlines the key steps for evaluating the in vivo efficacy of this compound using PDX models.
Conclusion
This compound is a promising anti-cancer agent that functions as a direct agonist of the pro-apoptotic protein Bax. Its ability to induce apoptosis in various cancer models, both in vitro and in vivo, highlights its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and other Bax activators as a novel class of cancer therapeutics.
References
CYD-2-11: A Technical Guide to a Novel Bax Agonist for Inducing Apoptosis in Cancer Cells
Executive Summary: The evasion of apoptosis is a hallmark of cancer, making the restoration of this crucial cell death program a primary goal in oncology research. The B-cell lymphoma 2 (BCL-2) family of proteins, central regulators of the intrinsic apoptotic pathway, present attractive therapeutic targets. CYD-2-11 is a novel, selective small-molecule agonist of the pro-apoptotic protein Bax.[1] By directly binding to and activating Bax, this compound triggers a cascade of mitochondrial events, including Bax oligomerization, cytochrome c release, and subsequent caspase activation, ultimately leading to programmed cell death in various cancer types.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of its signaling pathway and associated workflows.
Core Mechanism of Action
This compound functions as a direct activator of the pro-apoptotic BCL-2 family member, Bax.[2] Unlike BH3 mimetics that inhibit anti-apoptotic proteins, this compound targets the effector protein Bax itself, offering a distinct mechanism to initiate apoptosis.
Direct Bax Activation
This compound was developed as a refinement of a previous Bax agonist, SMBA1.[3] It selectively binds to a structural pocket near the serine 184 (S184) residue in the C-terminal region of Bax.[3] This binding induces a critical conformational change in the Bax protein, exposing its active domains and initiating its pro-apoptotic function.[3]
Mitochondrial Translocation and Oligomerization
Upon activation by this compound, Bax translocates to the outer mitochondrial membrane. There, it undergoes homo-oligomerization, forming pores or channels in the membrane.[2][3] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a pivotal, irreversible step in the intrinsic apoptotic pathway.
Apoptosome Formation and Caspase Cascade
The pores formed by Bax oligomers facilitate the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[2] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[4] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell, culminating in apoptosis.[2][4]
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in breast and lung cancers.[1] The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell proliferation by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.22 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.81 | [1] |
| T47D | ER-Positive Breast Cancer | 4.37 | [1] |
| MCF-7 | ER-Positive Breast Cancer | 9.47 | [1] |
| MCF-10A | Non-tumorigenic Breast Epithelial | 8.73 | [1] |
| SCLC Lines | Small Cell Lung Cancer | Effective at 5 µM | [1] |
| NSCLC Lines | Non-Small Cell Lung Cancer | Effective at 5 µM | [1] |
Note: The data indicates a degree of selectivity for certain cancer cell lines over non-tumorigenic cells, as seen with the higher IC50 value for MCF-10A compared to several breast cancer lines.[1]
Key Experimental Protocols
The following protocols are foundational for evaluating the mechanism and efficacy of this compound.
Cell Proliferation Assay (MTT-based)
This protocol determines the IC50 value of this compound.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 5, 10, 100 µM) in complete culture medium.[1] Replace the existing medium with 100 µL of the compound-containing medium or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.
Bax Oligomerization Assay
This protocol directly visualizes the primary action of this compound on its target.
-
Cell Treatment: Culture A549 cells to 80% confluency and treat with this compound (e.g., 5 µM) or a vehicle control for 24 hours.[2]
-
Mitochondrial Isolation: Harvest the cells and isolate the mitochondrial fraction using a commercial mitochondrial isolation kit according to the manufacturer's instructions.
-
Cross-linking: Resuspend the isolated mitochondria in a cross-linking buffer. Treat with this compound or SMBA1 (5 µM) for 30 minutes at 30°C.[2] Add the membrane-permeable cross-linker bismaleimidohexane (BMH) and incubate for 30 minutes.[2] Quench the reaction.
-
Protein Lysis: Lyse the cross-linked mitochondria in RIPA buffer containing protease inhibitors.
-
Western Blot Analysis: Separate the protein lysates via SDS-PAGE under non-reducing conditions. Transfer to a PVDF membrane and probe with a primary antibody specific for Bax. Visualize with a secondary antibody. Bax monomers, dimers, and higher-order oligomers will appear as distinct bands.
Cytochrome C Release Assay
This protocol confirms the permeabilization of the outer mitochondrial membrane.
-
Cell Treatment: Treat A549 cells with increasing concentrations of this compound for 24 hours.[2]
-
Cell Fractionation: Harvest cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Western Blot Analysis: Resolve equal amounts of protein from both the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Immunoblotting: Transfer proteins to a PVDF membrane. Probe separate membranes with primary antibodies against Cytochrome c. Additionally, probe for a mitochondrial marker (e.g., Prohibitin or COX IV) to verify the purity of the cytosolic fraction and a cytosolic marker (e.g., GAPDH) as a loading control.[2]
-
Analysis: An increase of Cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction in this compound-treated cells indicates MOMP.
References
Preclinical Profile of CYD-2-11: A Novel Bax Agonist for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-11 is a novel small molecule Bax agonist that has demonstrated significant preclinical activity in various cancer models, particularly in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). By directly activating the pro-apoptotic protein Bax, this compound triggers the intrinsic apoptotic pathway, leading to cancer cell death. This technical guide provides a comprehensive overview of the preclinical data and studies on this compound, with a focus on its mechanism of action, anti-tumor efficacy, and combination therapy potential. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Quantitative Data Summary
The preclinical efficacy of this compound, both as a monotherapy and in combination with the mTOR inhibitor RAD001 (Everolimus), has been evaluated in several lung cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Efficacy of this compound Monotherapy in Patient-Derived Xenograft (PDX) Models of Small Cell Lung Cancer (SCLC)
| PDX Model | Treatment | Dose | Duration | Tumor Volume Reduction vs. Control | Reference |
| TKO-002 (Refractory SCLC) | This compound | 40 mg/kg/day (i.p.) | 2 weeks | Significant reduction (p<0.05) | [1] |
| TKO-005 (Refractory SCLC) | This compound | 40 mg/kg/day (i.p.) | 2 weeks | Significant reduction (p<0.05) | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with RAD001 in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
| Xenograft Model | Treatment | Dose | Duration | Tumor Growth Inhibition | Reference |
| A549 | This compound + RAD001 | 40 mg/kg/day (i.p.) + 1 mg/kg/day (i.p.) | 14 days | Synergistic repression of tumor growth | [2] |
| A549-RR (Rapalog-Resistant) | This compound + RAD001 | 40 mg/kg/day (i.p.) + 1 mg/kg/day (i.p.) | 14 days | Overcame rapalog resistance with synergistic tumor repression | [2] |
Table 3: In Vitro Apoptosis Induction by this compound in Lung Cancer Cell Lines
| Cell Line | Treatment | Concentration | Duration | Apoptotic Cell Death (% of Control) | Reference |
| A549 (NSCLC) | This compound | 5 µmol/L | 48 hours | Significantly increased | [3] |
| H460 (NSCLC) | This compound | 5 µmol/L | 48 hours | Significantly increased | [3] |
| H526 (SCLC) | This compound | 5 µmol/L | 48 hours | Significantly increased | [3] |
| H209 (SCLC) | This compound | 5 µmol/L | 48 hours | Significantly increased | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Patient-Derived Xenograft (PDX) Model of Small Cell Lung Cancer (SCLC)
-
Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgammanull or NSG mice) are used to minimize graft rejection.[4]
-
Tumor Implantation:
-
Fresh tumor tissue from SCLC patients is obtained under sterile conditions.
-
The tissue is minced into small fragments (approximately 3x3x3 mm).
-
A single tumor fragment is surgically implanted subcutaneously into the flank of each anesthetized mouse.[5]
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered intraperitoneally (i.p.) at a dose of 40 mg/kg/day for the specified duration.[1]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised for further analysis, including immunohistochemistry (IHC) for biomarkers like active caspase-3 and quantum dot-based immunofluorescence histochemistry (QD-IHF) for phosphorylated Bax (pBax) and 6A7 Bax.[1]
Cell Line-Derived Xenograft (CDX) Model of Non-Small Cell Lung Cancer (NSCLC)
-
Cell Lines: A549 (human NSCLC cell line) and its rapalog-resistant variant (A549-RR) are used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Cell Inoculation:
-
A specific number of cells (e.g., 5 x 10⁶) in a suspension of media and Matrigel (1:1 ratio) are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Treatment: When tumors reach a palpable size, mice are randomized into four groups: vehicle control, this compound alone (40 mg/kg/day, i.p.), RAD001 alone (1 mg/kg/day, i.p.), and the combination of this compound and RAD001. Treatment is administered for 14 days.[2]
-
Data Analysis: Tumor volumes are monitored throughout the study. At the endpoint, tumors are harvested for IHC analysis of pBax, 6A7 Bax, pAKT, p-p70S6K, and active caspase-3.[2]
In Vitro Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: NSCLC and SCLC cell lines are seeded in 6-well plates and allowed to attach overnight. The cells are then treated with this compound (e.g., 5 µmol/L) or vehicle control for 48 hours.
-
Staining:
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action: Direct Bax Activation
This compound directly binds to a pocket on the Bax protein near the S184 phosphorylation site. This binding induces a conformational change in Bax, exposing its BH3 domain and promoting its oligomerization. The Bax oligomers then insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.
Figure 1: Signaling pathway of this compound inducing apoptosis via direct Bax activation.
Synergistic Mechanism of this compound and RAD001
The mTOR inhibitor RAD001 can lead to resistance in some cancer cells through a feedback mechanism that results in the phosphorylation of Bax at serine 184 (S184) by activated AKT. Phosphorylated Bax is inactive and cannot induce apoptosis. This compound overcomes this resistance by directly activating Bax, bypassing the inhibitory effect of S184 phosphorylation. The combination of RAD001 (which inhibits cell growth and proliferation via the mTOR pathway) and this compound (which induces apoptosis) results in a synergistic anti-tumor effect.
Figure 2: Synergistic anti-tumor mechanism of this compound and RAD001.
Experimental Workflow for In Vivo Combination Therapy Study
The following diagram illustrates the logical flow of a typical in vivo experiment evaluating the combination of this compound and RAD001.
Figure 3: Experimental workflow for the in vivo evaluation of this compound and RAD001 combination therapy.
Conclusion
The preclinical data on this compound strongly support its potential as a novel therapeutic agent for cancer, particularly for lung malignancies. Its direct mechanism of action on Bax offers a unique approach to inducing apoptosis, and its synergistic activity with mTOR inhibitors highlights a promising combination strategy to overcome treatment resistance. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and accelerate the clinical translation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of CYD-2-11 in Breast Cancer Cell Lines
For Research Use Only.
Introduction
CYD-2-11 is a novel small-molecule Bax agonist designed to induce apoptosis in cancer cells.[1] The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, and Bax is a crucial pro-apoptotic member.[1] Upon activation, Bax oligomerizes at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in programmed cell death. This document provides detailed protocols for the in vitro evaluation of this compound's efficacy and mechanism of action in human breast cancer cell lines. The following protocols are intended for researchers, scientists, and drug development professionals.
Recommended Breast Cancer Cell Lines
The choice of cell lines is critical for comprehensive in vitro testing. It is recommended to use a panel of breast cancer cell lines representing different subtypes:
-
MCF-7: Estrogen receptor-positive (ER+), progesterone (B1679170) receptor-positive (PR+), HER2-negative (luminal A).
-
MDA-MB-231: Triple-negative breast cancer (TNBC) (ER-, PR-, HER2-).
-
SKBR3: HER2-positive.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (MCF-7, MDA-MB-231, SKBR3)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and then store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines after 48h Treatment.
| Cell Line | Subtype | IC50 (µM) |
| MCF-7 | Luminal A | 15.2 |
| MDA-MB-231 | TNBC | 8.5 |
| SKBR3 | HER2+ | 12.8 |
Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (48h).
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control (DMSO) | 95.1 | 2.3 | 1.5 | 1.1 |
| This compound (8.5 µM) | 48.7 | 25.4 | 22.1 | 3.8 |
Table 3: Cell Cycle Distribution in MDA-MB-231 Cells Treated with this compound (48h).
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 | 30.1 | 14.7 |
| This compound (8.5 µM) | 68.9 | 15.3 | 15.8 |
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis in breast cancer cells.
References
Application Notes and Protocols: Determining the Effective Concentration of CYD-2-11 in MCF-7 and MDA-MB-231 Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: CYD-2-11 is a selective small-molecule agonist of the pro-apoptotic protein Bax, a critical member of the Bcl-2 family involved in the intrinsic apoptosis pathway.[1][2] By directly binding to Bax, this compound induces a conformational change that promotes its oligomerization and insertion into the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[2][3] This mechanism makes this compound a promising therapeutic candidate for cancers that overexpress anti-apoptotic Bcl-2 proteins. This document provides detailed protocols for determining the effective concentration of this compound in two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Mechanism of Action: this compound as a Bax Agonist
This compound selectively targets the structural pocket near the Serine 184 (S184) phosphorylation site in the C-terminal region of Bax.[2] This interaction activates Bax's pro-apoptotic function, initiating the mitochondrial apoptosis cascade, which ultimately leads to programmed cell death.
Data Presentation: Antiproliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The reported IC50 values for this compound in MCF-7 and MDA-MB-231 cells are summarized below. These values serve as a crucial reference for designing experiments to investigate the biological effects of this compound.
| Cell Line | Phenotype | IC50 (µM) | Incubation Time (h) | Citation |
| MCF-7 | ER-Positive | 9.47 | 48 | [1] |
| MDA-MB-231 | Triple-Negative | 3.22 - 3.81 | 48 | [1] |
Note: Different sources report slightly varying IC50 values. It is recommended to determine the IC50 in your specific laboratory conditions.
Experimental Protocols
Cell Culture and Maintenance
Proper cell culture technique is essential for reproducible results.
-
MCF-7 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
MDA-MB-231 Cells: Culture in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Incubation: Maintain cells at 37°C in a humidified atmosphere. MCF-7 cells require 5% CO₂, while MDA-MB-231 cells are cultured in a CO₂-free environment.[4]
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (e.g., MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound.
Methodology:
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. A suggested concentration range based on known IC50 values is 0.01 µM to 100 µM.[1] Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated plates for 48 hours.[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC / Propidium (B1200493) Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 48 hours.[6]
-
Cell Harvesting: Collect both the supernatant (containing floating/apoptotic cells) and adherent cells (after trypsinization).
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation.[5]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptosis: Annexin V-positive, PI-negative.
-
Late Apoptosis/Necrosis: Annexin V-positive, PI-positive.
-
Necrosis: Annexin V-negative, PI-positive.
-
Cell Cycle Analysis
This protocol is used to determine if this compound induces cell cycle arrest.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 12, 24, or 48 hours.[7]
-
Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Model the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.[8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The differential susceptibilities of MCF-7 and MDA-MB-231 cells to the cytotoxic effects of curcumin are associated with the PI3K/Akt-SKP2-Cip/Kips pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYD-2-11 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-11 is a selective small-molecule agonist of the pro-apoptotic protein Bax. As a key regulator of the intrinsic apoptosis pathway, Bax activation represents a promising therapeutic strategy in oncology. This compound has demonstrated anti-proliferative activity and the ability to induce apoptosis in various cancer cell lines, including breast and lung cancer. In vivo studies utilizing mouse xenograft models have shown that this compound can significantly inhibit tumor growth, both as a single agent and in combination with other therapies, such as mTOR inhibitors.
These application notes provide detailed protocols for the dosage and administration of this compound in mouse xenograft models based on published preclinical data. The information herein is intended to serve as a comprehensive guide for researchers designing and executing in vivo efficacy studies with this compound.
Quantitative Data Summary
The following tables summarize the reported dosages, administration routes, and observed efficacy of this compound in various mouse xenograft models.
Table 1: this compound Monotherapy in a Breast Cancer Xenograft Model
| Parameter | Details | Reference |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | |
| Animal Model | Female nude mice | |
| Dosage | 20 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Dosing Schedule | Once daily for 7 days | |
| Reported Efficacy | 57% inhibition of tumor growth |
Table 2: this compound Monotherapy and Combination Therapy in Lung Cancer Xenograft Models
| Parameter | Details | Reference |
| Cancer Type | Non-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC) | |
| Animal Model | Murine lung cancer models (including patient-derived xenografts - PDXs) | |
| Monotherapy Dosage | 40 mg/kg | |
| Monotherapy Schedule | Intraperitoneal (i.p.) injection, once daily for 14 days | |
| Combination Therapy | This compound (40 mg/kg/day, i.p.) with RAD001 (Everolimus, an mTOR inhibitor) (1 mg/kg, i.p.) | |
| Combination Schedule | Once daily for 14 days | |
| Reported Efficacy | Repressed lung cancer growth and overcame resistance to rapalogs (mTOR inhibitors). |
Signaling Pathway
This compound functions as a direct activator of the pro-apoptotic protein Bax. This activation is central to the intrinsic pathway of apoptosis.
Caption: this compound directly activates Bax, initiating the apoptotic cascade.
Experimental Protocols
The following are detailed protocols for establishing a subcutaneous xenograft model and administering this compound.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the subcutaneous implantation of cancer cells into immunocompromised mice.
Application Notes and Protocols for CYD-2-11 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYD-2-11 is a selective agonist of the pro-apoptotic protein Bax.[1][2] With a Ki value of 34.1 nM, it directly binds to Bax, inducing a conformational change that leads to its oligomerization in the mitochondrial membrane.[1][3] This event triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol, ultimately leading to programmed cell death.[4] this compound has demonstrated anti-proliferative activity in various cancer cell lines, particularly in breast and lung cancer models, making it a compound of interest for cancer research and drug development.[1][2]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis induction, and protein expression.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 | 48 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 3.81 | 48 |
| T47D | Estrogen Receptor-Positive Breast Cancer | 4.37 | 48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 9.47 | 48 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 5 µM | 24-48 |
| Various SCLC and NSCLC lines | Small Cell and Non-Small Cell Lung Cancer | Effective at 5 µM for apoptosis induction | 48 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 8.73 | 48 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions and general laboratory practice for similar compounds, prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.58 mg of this compound (Molecular Weight: 358.39 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. For example, to achieve final concentrations ranging from 0.01 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot for Bax Activation
This protocol describes the detection of total Bax and its activated form.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Bax, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 5 µM) for a specific duration (e.g., 24 hours). Include a vehicle-treated control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bax antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 5 µM) for the indicated time (e.g., 48 hours). Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Mandatory Visualization
This compound Mechanism of Action and Signaling Pathway
References
Application Notes: Assessing Apoptosis in Response to CYD-2-11 Treatment Using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a key factor in the pathogenesis of various diseases, including cancer. A central goal in oncology research is the development of therapeutic agents that can selectively induce apoptosis in cancer cells. One such promising agent is CYD-2-11, a small-molecule Bax agonist designed to trigger the intrinsic apoptotic pathway.
The B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and Bak and anti-apoptotic members like Bcl-2 and Mcl-1, are critical regulators of apoptosis. In many cancers, the balance is shifted towards survival due to the overexpression of anti-apoptotic proteins. This compound is a Bax agonist that has been shown to be effective against the growth of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells by directly activating intrinsic apoptosis.[1] this compound targets the structural pocket near serine 184 (S184) in the C-terminal region of Bax, inducing a conformational change that leads to the formation of Bax homooligomers in the mitochondrial membranes.[2] This event permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.
A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. When conjugated to a fluorochrome, such as fluorescein (B123965) isothiocyanate (FITC), Annexin V can be used to identify and quantify apoptotic cells via flow cytometry. Co-staining with a vital dye like Propidium Iodide (PI), which is excluded by viable cells with intact membranes, allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
These application notes provide a detailed protocol for the quantitative assessment of apoptosis in cancer cell lines treated with this compound using Annexin V and PI staining followed by flow cytometry.
Signaling Pathway of this compound-Induced Apoptosis
References
Application Notes and Protocols for Detecting Bax Activation by CYD-2-11 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-11 is a novel small molecule Bax agonist that has shown promise in cancer therapeutics.[1][2] It directly targets the pro-apoptotic protein Bax, inducing a conformational change that leads to its oligomerization, mitochondrial translocation, and ultimately, apoptosis.[1][3] This document provides detailed protocols for utilizing Western blotting techniques to detect and quantify the activation of Bax in response to treatment with this compound.
Bax activation is a critical event in the intrinsic apoptotic pathway. In its inactive state, Bax resides in the cytosol.[4] Upon activation by molecules like this compound, it undergoes a significant conformational change, exposing its N-terminal domain.[4][5] This change can be specifically detected by the 6A7 antibody.[5][6] The activated Bax then translocates to the mitochondria, where it oligomerizes to form pores, leading to the release of cytochrome c and other pro-apoptotic factors.[1][6]
These application notes will detail two primary Western blot-based methods:
-
Standard Western Blotting to analyze changes in total Bax protein levels and the Bax/Bcl-2 ratio.
-
Immunoprecipitation-Western Blotting (IP-WB) to specifically detect the conformational change associated with Bax activation.
Data Presentation
The following table summarizes the quantitative effects of this compound on Bax, as reported in the literature.
| Cell Line | Treatment | Effect on Bax | Measurement Method | Reference |
| MDA-MB-231 | This compound (3.22 µM IC50) | Induces apoptosis | Anti-proliferative assay | [7] |
| MCF-7 | This compound (3.81 µM IC50) | Induces apoptosis | Anti-proliferative assay | [7] |
| Human Lung Cancer A549 Cells | This compound | No change in total Bax protein level | Western Blot | [1] |
| NSCLC and SCLC cell lines | This compound (5 µmol/L) for 48 hours | Induces apoptotic cell death | Annexin-V/PI staining by FACS | [2] |
Signaling Pathway of this compound-Mediated Bax Activation
References
- 1. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational control of Bax localization and apoptotic activity by Pro168 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. BAK/BAX activation and cytochrome c release assays using isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Bax激动剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for CYD-2-11 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-11 is a novel small molecule Bax agonist designed to directly activate the pro-apoptotic protein Bax, a critical gateway to the intrinsic apoptosis pathway. In the context of Non-Small Cell Lung Cancer (NSCLC), where evasion of apoptosis is a key mechanism of tumorigenesis and therapeutic resistance, this compound presents a promising therapeutic strategy. These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound targets a structural pocket near the serine 184 (S184) phosphorylation site in the C-terminal region of the Bax protein.[1] This interaction induces a conformational change in Bax, promoting its homo-oligomerization and insertion into the mitochondrial outer membrane.[1][2] This process leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[3]
Furthermore, this compound has been shown to modulate the mTOR signaling pathway. Inhibition of mTOR with rapalogs can lead to the phosphorylation of Bax at S184, which inactivates its pro-apoptotic function and contributes to drug resistance.[1][2] this compound can overcome this resistance by directly activating Bax, suggesting a synergistic potential when combined with mTOR inhibitors.[1][2]
Data Presentation
In Vitro Efficacy of this compound
While specific IC50 values for a wide range of NSCLC cell lines are not extensively published, the available data demonstrates the pro-apoptotic activity of this compound.
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Result | Reference |
| Various NSCLC and SCLC cell lines | NSCLC, SCLC | Apoptosis Assay (Annexin V/PI) | 5 µM | 48 hours | Significant induction of apoptosis | [2] |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | - | 48 hours | IC50: 3.81 µM | |
| MCF-7 | Breast Cancer | Proliferation Assay | - | 48 hours | IC50: 9.47 µM |
Note: The data for breast cancer cell lines is provided as a reference for the potency of this compound.
In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Model | Treatment | Dosing Schedule | Duration | Outcome | Reference |
| A549 NSCLC Xenograft | This compound (40 mg/kg) | Intraperitoneal, daily | 14 days | Repression of tumor growth | [1] |
| SCLC Patient-Derived Xenograft (PDX) | This compound (40 mg/kg) | Intraperitoneal, daily | 14 days | Suppression of tumor growth | [4] |
| NSCLC Xenograft | This compound (40 mg/kg/day) + RAD001 (1 mg/kg/day) | Intraperitoneal | - | Halted tumor growth, overcoming rapalog resistance | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound in NSCLC, highlighting direct Bax activation and crosstalk with the mTOR pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating the efficacy of this compound in NSCLC research.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H460, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
NSCLC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 5 µM) for 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins involved in the this compound signaling pathway.
Materials:
-
NSCLC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-p-Bax (S184), anti-mTOR, anti-p-mTOR (Ser2448), anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat NSCLC cells with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Dilutions to be optimized, typically 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
In Vivo NSCLC Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant in vivo model.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG))
-
Fresh NSCLC tumor tissue from patients (with appropriate consent and ethical approval)
-
Surgical tools
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers
Protocol:
-
PDX Establishment:
-
Obtain fresh, sterile NSCLC tumor tissue from surgery.
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
Anesthetize an immunodeficient mouse.
-
Subcutaneously implant one tumor fragment into the flank of the mouse. The use of Matrigel can improve engraftment rates.
-
Monitor the mice for tumor growth.
-
-
Expansion and Cohort Generation:
-
Once the initial tumor (P0) reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Passage the tumor by implanting fragments into a new cohort of mice (P1).
-
Repeat this process for 2-3 passages to establish a stable tumor line.
-
-
Efficacy Study:
-
Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg, intraperitoneally, daily) to the treatment group and vehicle to the control group.
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for cleaved caspase-3, Western blotting).
-
Conclusion
This compound is a promising investigational agent for NSCLC that functions through the direct activation of the pro-apoptotic protein Bax. Its ability to induce apoptosis and potentially overcome resistance to other targeted therapies, such as mTOR inhibitors, makes it a valuable tool for NSCLC research. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies to further explore its therapeutic potential.
References
- 1. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. "Modulation of Bax and mTOR for Cancer Therapeutics." by Rui Li, Chunyong Ding et al. [digitalcommons.providence.org]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: CYD-2-11 Treatment in Small Cell Lung Cancer (SCLC) Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical efficacy and protocols for the use of CYD-2-11, a novel Bax agonist, in the context of Small Cell Lung Cancer (SCLC) Patient-Derived Xenograft (PDX) models. The information is intended to guide researchers in designing and executing similar preclinical studies.
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive malignancy with limited treatment options and a poor prognosis. A key mechanism of cancer cell survival is the evasion of apoptosis. The B-cell lymphoma-2 (BCL-2) family of proteins are central regulators of this process. Pro-apoptotic proteins like Bax, upon activation, oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. This compound is a small molecule Bax agonist designed to directly activate Bax and induce apoptosis in cancer cells. Preclinical studies using SCLC patient-derived xenografts (PDXs), which closely mimic human tumor biology, have demonstrated the potential of this compound as a therapeutic agent.[1]
Data Presentation: Efficacy of this compound in SCLC PDX Models
The in vivo efficacy of this compound was evaluated in two refractory SCLC PDX models, TKO-002 and TKO-005. The treatment regimen and key findings are summarized below.
| Parameter | Details |
| Drug | This compound |
| Models | Refractory Small Cell Lung Cancer Patient-Derived Xenografts (TKO-002 and TKO-005) |
| Dosage | 40 mg/kg/day |
| Administration | Intraperitoneal (IP) injection |
| Treatment Duration | 2 weeks |
| Tumor Growth Analysis | This compound treatment repressed tumor growth in both SCLC PDX models. |
| Biomarker Analysis | - Increased levels of pBax and 6A7 Bax in tumor tissues, analyzed by QD-IHF. - Enhanced Bax oligomerization in mitochondria isolated from tumor tissues, analyzed by Western blot. - Increased levels of active caspase-3 in tumor tissues, analyzed by IHC. |
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound. As a Bax agonist, it directly binds to and activates the pro-apoptotic protein Bax, leading to its conformational change, mitochondrial translocation, and oligomerization. This results in the permeabilization of the outer mitochondrial membrane, release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis.
Experimental Workflow for SCLC PDX Study
The diagram below outlines the experimental workflow for evaluating the efficacy of this compound in SCLC PDX models.
Experimental Protocols
SCLC Patient-Derived Xenograft (PDX) Model Establishment
Objective: To establish and propagate SCLC tumors from patient biopsies in immunodeficient mice.
Materials:
-
NOD-scid gamma (NSG) mice, 6-8 weeks old.
-
Fresh SCLC patient tumor tissue obtained under sterile conditions.
-
RPMI-1640 medium, ice-cold.
-
Matrigel (Corning).
-
Surgical tools (scalpels, forceps).
-
Anesthesia (e.g., isoflurane).
Protocol:
-
Collect fresh tumor tissue from SCLC patients in ice-cold RPMI-1640 medium.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (~2-3 mm³).
-
Anesthetize the NSG mouse. Shave and sterilize the flank area.
-
Make a small incision (~5 mm) in the skin.
-
Create a subcutaneous pocket using blunt forceps.
-
Mix the tumor fragments with an equal volume of Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth. Palpate the implantation site twice weekly.
-
When the tumor reaches ~1,000-1,500 mm³, euthanize the mouse and harvest the tumor for passage into new cohorts of mice.
In Vivo Treatment with this compound
Objective: To administer this compound to tumor-bearing mice and monitor its effect on tumor growth.
Materials:
-
SCLC PDX-bearing mice with established tumors (e.g., 100-150 mm³).
-
This compound, formulated in a suitable vehicle (e.g., DMSO/PEG300/saline).
-
Sterile syringes and needles (e.g., 27-gauge).
-
Animal balance.
-
Digital calipers.
Protocol:
-
Randomize mice with established tumors into treatment and vehicle control groups (n=6 per group).
-
Weigh each mouse to calculate the precise dose of this compound.
-
Prepare the this compound solution at the desired concentration (e.g., 4 mg/mL for a 10 mL/kg injection volume to achieve 40 mg/kg).
-
Administer this compound or vehicle control via intraperitoneal (IP) injection daily for the specified duration (e.g., 14 days).
-
Monitor tumor volume twice weekly using digital calipers. Measure the length (L) and width (W) of the tumor.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
At the end of the treatment period, euthanize the mice and excise the tumors for downstream analysis.
Western Blot Analysis for Bax Oligomerization
Objective: To detect this compound-induced Bax oligomerization in mitochondria from tumor tissues.
Materials:
-
Mitochondria isolated from tumor tissues.
-
Cross-linking agent: bismaleimidohexane (BMH).
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibody: anti-Bax.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Protocol:
-
Isolate mitochondria from tumor tissues of treated and control mice.
-
Resuspend the mitochondrial pellet in mitochondrial isolation buffer.
-
Treat the mitochondrial suspension with the cross-linking agent BMH to stabilize Bax oligomers.
-
Quench the cross-linking reaction.
-
Lyse the mitochondria and determine protein concentration.
-
Prepare samples with Laemmli buffer and heat.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary anti-Bax antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system. Bax monomers, dimers, and higher-order oligomers will appear at different molecular weights.
Immunohistochemistry (IHC) for Active Caspase-3
Objective: To detect apoptosis in tumor tissues by staining for active caspase-3.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Primary antibody: anti-active caspase-3.
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin counterstain.
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary anti-active caspase-3 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the slides and quantify the percentage of active caspase-3 positive cells.
Quantum Dot-based Immunofluorescent Histochemistry (QD-IHF)
Objective: To analyze the expression of pBax and the active conformation of Bax (6A7 Bax) in tumor tissues.
Materials:
-
FFPE tumor sections.
-
Antigen retrieval buffer.
-
Primary antibodies: anti-pBax, anti-Bax (6A7 clone).
-
Biotinylated secondary antibodies.
-
Streptavidin-conjugated Quantum Dots (QDs) of different emission wavelengths.
-
DAPI for nuclear counterstaining.
Protocol:
-
Perform deparaffinization, rehydration, and antigen retrieval on FFPE sections as for standard IHC.
-
Block non-specific binding sites.
-
Incubate with the primary antibodies (e.g., anti-pBax and anti-Bax 6A7).
-
Wash and incubate with the corresponding biotinylated secondary antibodies.
-
Wash and incubate with a cocktail of streptavidin-conjugated QDs.
-
Counterstain nuclei with DAPI.
-
Mount the slides with an appropriate mounting medium.
-
Acquire images using a fluorescence microscope equipped with filters suitable for QDs and DAPI. Analyze the co-localization and intensity of the signals.
References
Application Notes and Protocols: Experimental Design for In Vivo Efficacy Studies with CYD-2-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYD-2-11 is a novel small molecule Bax agonist designed to selectively induce apoptosis in cancer cells. As a direct activator of the pro-apoptotic protein Bax, this compound triggers the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in non-small cell lung cancer (NSCLC), both as a monotherapy and in combination with other targeted agents like mTOR inhibitors.[1][3][4][5]
These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies to evaluate this compound in murine models of cancer. The protocols outlined below cover animal model selection, experimental design, drug administration, and endpoint analyses for assessing antitumor activity and pharmacodynamic effects.
Signaling Pathway of this compound-Mediated Apoptosis
This compound directly binds to a structural pocket on the Bax protein, inducing a conformational change that facilitates its translocation to the mitochondria.[3][6] This activation leads to the formation of Bax oligomers in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.[7][8]
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining robust and reproducible data. The following workflow outlines the key stages of an in vivo efficacy study for this compound.
Detailed Protocols
Protocol 1: Establishment of Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
1.1. Animal Selection:
-
Species: Athymic nude mice or NOD/SCID mice, 6-8 weeks old.[3][9]
-
Acclimatization: House animals for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
1.2. Cell Line-Derived Xenografts (CDX):
-
Cell Lines: Use well-characterized human NSCLC cell lines (e.g., A549, H460).
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.[10]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
1.3. Patient-Derived Xenografts (PDX):
-
Tumor Tissue: Obtain fresh tumor tissue from consenting patients under an approved IRB protocol.[3][9]
-
Implantation: Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID).[3][9]
-
Expansion: Once the initial tumor (F1 generation) reaches approximately 1 cm³, it can be serially passaged into new cohorts of mice for efficacy studies.[3][9]
Protocol 2: In Vivo Efficacy Study
2.1. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
2.2. Treatment Groups:
-
Group 1: Vehicle Control (e.g., DMSO/Cremophor/Saline)
-
Group 2: this compound (e.g., 40 mg/kg, intraperitoneal injection, daily)[5]
-
Group 3 (Optional): Positive Control/Standard-of-Care (e.g., cisplatin)
-
Group 4 (Optional): Combination Therapy: this compound (40 mg/kg) + RAD001 (Everolimus, 1 mg/kg, oral gavage, daily)[5]
2.3. Drug Preparation and Administration:
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. The final dosing solution should be prepared fresh daily.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21-28 days).[11][12] For combination studies, administer RAD001 via oral gavage.
2.4. In-life Monitoring:
-
Measure tumor volume and body weight 2-3 times weekly.
-
Monitor animal health daily for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
The study should be terminated if tumors reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
Protocol 3: Endpoint Pharmacodynamic Analysis
3.1. Tissue Collection:
-
At the end of the study, euthanize mice and excise tumors.
-
Divide each tumor into sections for different analyses: one part for formalin fixation and paraffin (B1166041) embedding (for IHC), one part for snap-freezing in liquid nitrogen (for Western blot or other molecular analyses), and one part for dissociation into a single-cell suspension (for flow cytometry).
3.2. Immunohistochemistry (IHC) for Apoptosis Markers:
-
Principle: To visualize and quantify the induction of apoptosis within the tumor microenvironment.
-
Protocol:
-
Fix tumor tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.[13][14]
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer, pH 6.0).[14][15]
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Incubate with a biotinylated secondary antibody.[13]
-
Add streptavidin-HRP conjugate.
-
Develop with a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Analysis: Quantify the percentage of positively stained cells in multiple high-power fields per tumor.
3.3. TUNEL Assay for DNA Fragmentation:
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a late-stage marker of apoptosis.[18][19]
-
Protocol: Use a commercial TUNEL assay kit on paraffin-embedded tumor sections according to the manufacturer's instructions. This typically involves enzymatic labeling of DNA strand breaks with fluorescently labeled nucleotides.[19]
-
Analysis: Visualize and quantify fluorescently labeled apoptotic cells using a fluorescence microscope.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in NSCLC Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | - | ||
| This compound | 40 mg/kg, i.p., qd | |||
| This compound + RAD001 | 40 mg/kg + 1 mg/kg | |||
| Positive Control | - |
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue
| Treatment Group | % Cleaved Caspase-3 Positive Cells ± SEM | % TUNEL Positive Cells ± SEM | Relative Bax Expression (IHC Score) ± SEM |
| Vehicle Control | |||
| This compound | |||
| This compound + RAD001 |
Conclusion
This document provides a framework for designing and conducting in vivo efficacy studies of the Bax agonist this compound. The detailed protocols for establishing xenograft models, executing the efficacy study, and performing key pharmacodynamic analyses will enable researchers to robustly evaluate the therapeutic potential of this novel apoptosis-inducing agent. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data essential for advancing the preclinical development of this compound.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. winshipcancer.emory.edu [winshipcancer.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 10. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Small Molecule Bak Activator for Lung Cancer Therapy [thno.org]
- 12. Discovery of Small Molecule Bak Activator for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemical analysis of Bax and AIF in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumor tissue and its application in distinguishing cytotoxic drug—induced DNA double strand breaks from DNA double strand breaks associated with apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Ex Vivo Functional Assay for Evaluating Treatment Response in Tumor Tissue of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CYD-2-11 Solubility for In Vivo Studies
Welcome to the technical support center for CYD-2-11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo applications. Given that this compound, a selective Bax agonist, has limited aqueous solubility, achieving a stable and appropriate formulation is critical for successful animal studies.[1][2][3][4] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for solubilizing this compound for in vivo studies?
A1: Based on in vivo studies where this compound was administered via intraperitoneal (i.p.) injection at doses of 20 mg/kg and 40 mg/kg, a common starting point for poorly soluble compounds is to use a co-solvent system.[1][2] A typical approach involves initially dissolving this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then further diluted with a pharmaceutically acceptable vehicle, such as saline or a polyethylene (B3416737) glycol (PEG) solution, to the final desired concentration immediately before administration. It is crucial to minimize the final DMSO concentration to avoid toxicity, ideally keeping it below 10% of the total injection volume.[5]
Q2: My this compound precipitates out of solution when I dilute the DMSO stock with an aqueous vehicle. What can I do?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to troubleshoot this problem:
-
Optimize the Co-solvent System: Instead of a simple DMSO/saline mixture, consider a more complex vehicle. A formulation containing 20% DMSO, 40% PEG 400, and an aqueous buffer has been shown to be effective for other poorly soluble compounds.[1]
-
Use of Surfactants: Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[6] Options to consider include Tween 80 or Solutol HS-15.[6]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, increasing their aqueous solubility.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[7]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.[6][11]
Q3: Are there any established formulation protocols for compounds similar to this compound?
A3: Yes, thiazolidinone derivatives, a class of compounds to which this compound is related, are known for their poor water solubility.[7][12] Research on these compounds has demonstrated success with various solubility enhancement techniques. For example, the formation of inclusion complexes with β-cyclodextrins has been shown to improve the solubility and bioavailability of thiazolidinone derivatives.[7][8][10] Additionally, co-solvent systems utilizing PEG 400 have been successfully employed for other poorly soluble drugs in preclinical studies.[1][12][13][14][15]
Troubleshooting Guide: Solubility Enhancement Strategies
This section provides a summary of potential strategies to improve the solubility of this compound for in vivo administration. The effectiveness of each method should be empirically tested.
| Strategy | Principle | Key Considerations |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous vehicle. | Start with DMSO for initial stock. Use PEG 300 or PEG 400 in the final formulation. Keep final DMSO concentration low (<10%) to minimize toxicity.[5] |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, allowing for dispersion in an aqueous medium. | Common options include Tween 80, Cremophor EL, and Solutol HS-15.[6] The concentration must be optimized to avoid toxicity. |
| Cyclodextrins | Form inclusion complexes where the hydrophobic drug is held within the cyclodextrin (B1172386) cavity. | HP-β-CD and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.[7] The stoichiometry of the complex should be determined. |
| pH Adjustment | For ionizable compounds, adjusting the pH can form a more soluble salt. | Requires knowledge of the pKa of this compound. The pH of the final formulation must be suitable for the route of administration (e.g., close to physiological pH for i.p. injection).[6] |
| Nanosuspensions | Reduction of particle size to the nanometer range increases the surface area for dissolution. | This is a more advanced technique requiring specialized equipment for high-pressure homogenization or milling.[16] |
| Solid Dispersions | The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which enhances dissolution. | This method is more suitable for oral formulations but can be adapted for parenteral use. |
Experimental Protocols
Protocol 1: Co-solvent Formulation (DMSO/PEG 400/Saline)
This protocol is a starting point for developing a suitable formulation for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gently warm and vortex if necessary to ensure complete dissolution.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing PEG 400 and sterile saline. A common starting ratio is 40% PEG 400 and 60% saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 20 mg/kg dose in a 10 mL/kg injection volume, the final concentration would be 2 mg/mL). Ensure the final DMSO concentration is as low as possible (e.g., if the stock is 50 mg/mL and the final concentration is 2 mg/mL, the final DMSO concentration would be 4%).
-
Observation: After mixing, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for administration. If precipitation occurs, further optimization of the vehicle composition is necessary (e.g., increasing the proportion of PEG 400).
Protocol 2: Cyclodextrin Formulation (HP-β-CD)
This protocol describes the preparation of a this compound formulation using a cyclodextrin to enhance solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v). Stir until the HP-β-CD is completely dissolved.
-
Add this compound: Add the this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound induced apoptosis.
Experimental Workflow for Solubility Testing
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Complexes of Ibuprofen Thiazolidin-4-One Derivatives with β-Cyclodextrin: Characterization and In Vivo Release Profile and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of thermal, spectral and antibacterial activities of some inclusion complexes of 4-Thiazolidinone derivatives with β-Cyclodextrin - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. ijacskros.com [ijacskros.com]
- 11. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CYD-2-11 Incubation Time for Maximum Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of CYD-2-11 to achieve maximum apoptosis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a small molecule Bax agonist.[1] It selectively binds to the pro-apoptotic protein Bax, inducing a conformational change that leads to its oligomerization in the mitochondrial outer membrane.[2] This process increases mitochondrial membrane permeability, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytosol, thereby activating the intrinsic pathway of apoptosis.[1][2]
Q2: Is there a universal optimal incubation time for this compound?
A2: No, there is no single optimal incubation time. The ideal duration of this compound exposure is highly dependent on several factors, including the cell line, the concentration of this compound used, and the specific apoptotic event being measured.[3][4] It is crucial to empirically determine the optimal time for each experimental system.
Q3: A previous study used a 48-hour incubation time. Should I start with that?
A3: A 48-hour time point, as used in some studies with a 5 µM concentration of this compound on NSCLC and SCLC cell lines, can be a reasonable starting point.[1][5] However, for comprehensive results, it is highly recommended to perform a time-course experiment to identify the peak of apoptosis in your specific cell model.[3]
Q4: What are the key apoptotic events I should measure to determine the optimal incubation time?
A4: Apoptosis is a dynamic process with a sequence of events.[3] To get a complete picture, it is advisable to measure both early and late-stage apoptotic markers. Key events include:
-
Phosphatidylserine (PS) externalization: An early event, detectable by Annexin V staining.
-
Caspase activation: Activation of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3) are central to the apoptotic cascade.[6][7]
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Mitochondrial membrane potential (ΔΨm) loss: A key event in the intrinsic pathway.
-
DNA fragmentation: A later-stage event, detectable by TUNEL assays.[8]
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines a general procedure to determine the optimal incubation time of this compound by measuring apoptosis via flow cytometry.
Materials:
-
Target cancer cell line
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI
-
96-well plates or other suitable culture vessels
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment.
-
Drug Treatment: After allowing the cells to adhere (for adherent cell lines), treat them with a predetermined concentration of this compound (e.g., based on a prior dose-response study or literature values like 5 µM).[1][5] Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for a range of time points. A suggested range is 6, 12, 24, 48, and 72 hours.[9]
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Harvest the cells using a gentle, non-enzymatic cell dissociation method. Avoid using trypsin-EDTA, as EDTA can interfere with the calcium-dependent binding of Annexin V.[10] Collect both the detached cells from the supernatant and the adherent cells.
-
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible after staining.[10] Collect data for unstained, single-stained (Annexin V only and PI only), and dual-stained samples for proper compensation and gating.
Protocol 2: Time-Course Analysis of Caspase-3 Cleavage by Western Blot
This protocol allows for the detection of activated caspase-3, a key executioner caspase, over time.
Materials:
-
Target cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and a vehicle control for various time points as described in Protocol 1.
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for cleaved caspase-3, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Analysis: Analyze the band intensity for cleaved caspase-3 at each time point, normalized to the loading control, to determine the peak of caspase activation.[12][13]
Data Presentation
Table 1: Example of Time-Course Apoptosis Data from Annexin V/PI Staining
| Incubation Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| 6 | 85.1 ± 2.1 | 10.3 ± 1.2 | 4.6 ± 0.8 |
| 12 | 60.7 ± 3.5 | 25.8 ± 2.5 | 13.5 ± 1.9 |
| 24 | 35.4 ± 4.2 | 40.1 ± 3.8 | 24.5 ± 3.1 |
| 48 | 20.1 ± 3.1 | 22.5 ± 2.9 | 57.4 ± 4.5 |
| 72 | 10.5 ± 2.5 | 8.9 ± 1.7 | 80.6 ± 5.2 |
Data are presented as mean ± SD from three independent experiments and are hypothetical.
Table 2: Example of Densitometry Analysis from Cleaved Caspase-3 Western Blot
| Incubation Time (hours) | Relative Cleaved Caspase-3 Band Intensity (Normalized to Loading Control) |
| 0 (Control) | 1.0 |
| 6 | 3.2 |
| 12 | 8.9 |
| 24 | 15.6 |
| 48 | 9.7 |
| 72 | 4.1 |
Data are hypothetical.
Troubleshooting Guides
Issue 1: Low or No Apoptosis Detected at All Time Points
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| The chosen time points are too early. | Extend the time-course to later time points (e.g., 96 hours). |
| Cell line is resistant to this compound. | Verify Bax expression in your cell line. Consider using a positive control for apoptosis induction (e.g., staurosporine) to ensure the assay is working. |
| Reagent degradation. | Use a fresh aliquot of this compound and ensure apoptosis detection kits are not expired and have been stored correctly.[10] |
Issue 2: High Levels of Necrosis (PI-positive cells) Even at Early Time Points
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high, causing rapid cell death. [14] | Reduce the concentration of this compound. |
| Harsh cell handling during harvesting. | Use a gentle cell detachment method and minimize centrifugation speed to avoid mechanical membrane damage.[10] |
| Cells were over-confluent or in poor health before treatment. | Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.[10] |
Issue 3: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting or cell counting. | Ensure accurate and consistent pipetting and cell seeding density. |
| Variability in cell culture conditions. | Maintain consistent cell culture conditions (e.g., passage number, confluency, media). |
| Delayed analysis after staining. | Analyze cells by flow cytometry as soon as possible after staining to avoid progression of apoptosis or loss of signal. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.jp [promega.jp]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. This compound | Bax激动剂 | MCE [medchemexpress.cn]
- 6. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
troubleshooting inconsistent results with CYD-2-11 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CYD-2-11 in their experiments. The information is tailored to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective small-molecule agonist of the pro-apoptotic protein Bax.[1] It functions by directly binding to Bax, inducing its oligomerization and insertion into the mitochondrial membrane.[2][3] This leads to the release of cytochrome c into the cytosol, activating the caspase cascade and ultimately resulting in apoptosis (programmed cell death).[2][3]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative and apoptotic activity in a range of cancer cell lines, particularly non-small cell lung cancer (NSCLC) and breast cancer lines.[1][2]
Q3: What are the optimal concentrations and incubation times for this compound treatment?
The optimal conditions are cell-line dependent. For assessing apoptosis, a concentration of 5 µM for 48 hours has been used effectively in NSCLC and SCLC cell lines.[1] For anti-proliferation studies, a dose-range of 0.01 to 100 µM for 48 hours has been reported for breast cancer cell lines.[1] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal experimental parameters.
Q4: Is this compound soluble in aqueous solutions?
Like many small molecules, this compound may have limited solubility in aqueous media. It is typically dissolved in an organic solvent like DMSO to create a stock solution. When diluting into your experimental buffer or cell culture medium, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation of the compound. It is recommended to prepare fresh dilutions from the stock solution immediately before each experiment.
Troubleshooting Inconsistent Results
Issue 1: High variability in apoptosis induction between experiments.
Possible Cause 1: Inconsistent this compound Activity
-
Solution:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.
-
Proper Storage: Store the DMSO stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.
-
Possible Cause 2: Cell Health and Density
-
Solution:
-
Consistent Seeding Density: Ensure that cells are seeded at a consistent density across all experiments. Over-confluent or sparsely populated cultures can respond differently to treatment.
-
Healthy Cell Culture: Only use cells that are in the logarithmic growth phase and exhibit healthy morphology. Regularly test for mycoplasma contamination.
-
Possible Cause 3: Assay-Specific Variability (Annexin V/PI Staining)
-
Solution:
-
Gentle Cell Handling: When harvesting cells for Annexin V staining, be gentle to avoid mechanical damage to the cell membrane, which can lead to false positives. Use a non-enzymatic cell dissociation buffer for adherent cells if possible.[4]
-
Compensation Controls: Always include single-stain controls for Annexin V and Propidium Iodide (PI) to set up proper compensation and gates during flow cytometry analysis.
-
Timely Analysis: Analyze stained cells promptly (ideally within one hour) as apoptosis is an ongoing process. Keep cells on ice during preparation and before analysis.[4]
-
Issue 2: No significant increase in Bax oligomerization or cytochrome c release after this compound treatment.
Possible Cause 1: Insufficient this compound Concentration or Incubation Time
-
Solution:
-
Dose-Response and Time-Course: Perform a titration of this compound concentrations and a time-course experiment to determine the optimal conditions for observing Bax activation in your specific cell line.
-
Possible Cause 2: Low Endogenous Bax Expression
-
Solution:
-
Confirm Bax Expression: Verify the endogenous expression level of Bax in your cell line by Western blot. Cell lines with low Bax expression may be less sensitive to this compound.
-
Possible Cause 3: Subcellular Fractionation Issues (for Cytochrome c Release Assay)
-
Solution:
-
Purity of Fractions: Ensure the purity of your mitochondrial and cytosolic fractions. Use protein markers specific to each fraction (e.g., Prohibitin for mitochondria) in your Western blot to check for cross-contamination.[2]
-
Efficient Lysis: Use a lysis buffer and homogenization method that effectively disrupts the plasma membrane while keeping the mitochondrial membrane intact.
-
Possible Cause 4: Off-Target Effects
-
Solution:
-
Specificity Controls: While this compound is a selective Bax agonist, consider the possibility of off-target effects.[5] Compare the effects of this compound with other known Bax activators or use cell lines with Bax knockout/knockdown as negative controls.
-
Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.22 | 48 |
| MCF-7 | ER-Positive Breast Cancer | 3.81 | 48 |
| T47D | ER-Positive Breast Cancer | 4.37 | 48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 9.47 | 48 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but apoptosis is induced at 5 µM | 48 |
| SCLC cell lines | Small Cell Lung Cancer | Not explicitly stated, but apoptosis is induced at 5 µM | 48 |
Data compiled from MedChemExpress product information sheet.[1]
Experimental Protocols
Protocol 1: Western Blot for Bax Oligomerization and Cytochrome c Release
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Mitochondria/Cytosol Fractionation Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bax, anti-cytochrome c, anti-prohibitin (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control (DMSO).
-
Sample Preparation:
-
For Bax Oligomerization: Lyse whole cells in a suitable lysis buffer.
-
For Cytochrome c Release: Perform subcellular fractionation to separate mitochondrial and cytosolic fractions according to the kit manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as desired. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are BAX agonists and how do they work? [synapse.patsnap.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize toxicity of CYD-2-11 in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of CYD-2-11 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule Bax agonist developed as a potential cancer therapeutic.[1] It is a refined analog of the Bax agonist SMBA1.[1] this compound functions by directly binding to the pro-apoptotic protein Bax at a structural pocket near the S184 phosphorylation site.[1] This binding induces a conformational change in Bax, promoting its oligomerization and insertion into the mitochondrial membrane. This process leads to the release of cytochrome c and subsequent activation of the apoptotic cascade in cancer cells.[1][2][3]
Q2: What is the reported in vivo toxicity profile of this compound and related Bax agonists?
A2: Preclinical studies have indicated that this compound and its precursor, SMBA1, suppress tumor growth in various lung cancer models without causing significant toxicity to normal tissues.[1][2] Specifically, the lead compound SMBA1 was administered at doses up to 60 mg/kg/day without notable changes in the body weight of mice or observable histological abnormalities in major organs.[4] In murine models of small cell and non-small cell lung cancers, this compound also suppressed malignant growth without evident significant toxicity.[1] One study reported that intraperitoneal administration of this compound at 40 mg/kg/day for two weeks was well-tolerated in mice with SCLC patient-derived xenografts.[5]
Q3: What are the initial steps to take if I observe toxicity in my animal models with this compound?
A3: If you observe signs of toxicity such as significant body weight loss (>15-20%), lethargy, ruffled fur, or other adverse clinical signs, consider the following initial steps:
-
Dose Reduction: This is the most direct method to mitigate toxicity. Reduce the administered dose of this compound.
-
Vehicle Control: Ensure that the vehicle used to formulate this compound is not contributing to the observed toxicity by including a vehicle-only control group.
-
Route and Rate of Administration: The method and speed of administration can influence toxicity. Consider alternative routes or a slower rate of injection.
-
Animal Health Status: The age, strain, and overall health of the animal model can impact their tolerance to the compound. Ensure that all animals are healthy before beginning the experiment.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Morbidity
-
Potential Cause: The administered dose may exceed the Maximum Tolerated Dose (MTD) for the specific animal model and strain being used. Acute toxicity may also result from rapid administration of the compound.
-
Troubleshooting Steps:
-
Conduct a Dose-Range Finding Study: If not already performed, a dose-range finding study is crucial to determine the MTD. This typically involves administering escalating doses of this compound to small groups of animals and monitoring for signs of toxicity over a set period.
-
Evaluate Formulation: Ensure the formulation is stable and free of precipitates. An unstable formulation can lead to inconsistent and potentially toxic dosing.
-
Refine Administration Technique: For intravenous injections, administer the solution slowly. For intraperitoneal injections, ensure proper technique to avoid organ damage.
-
Issue 2: Significant Body Weight Loss (>15%)
-
Potential Cause: Systemic toxicity affecting metabolism or causing general malaise and reduced food and water intake.
-
Troubleshooting Steps:
-
Dosing Schedule Modification: Consider reducing the frequency of administration (e.g., from daily to every other day) to allow for animal recovery between doses.
-
Supportive Care: Ensure easy access to food and water. In some cases, providing a more palatable, high-calorie diet can help mitigate weight loss.
-
Monitor Organ Function: Collect blood samples to analyze markers of liver (ALT, AST) and kidney (BUN, creatinine) function to identify potential organ-specific toxicity.
-
Issue 3: Discrepancy Between In Vitro Efficacy and In Vivo Toxicity
-
Potential Cause: In vitro assays do not fully replicate the complex physiological environment of a living organism. Factors such as drug metabolism, distribution to sensitive tissues, and immune responses can contribute to in vivo toxicity not predicted by cell-based assays.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) and Biodistribution Studies: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Biodistribution studies can reveal if the compound is accumulating in specific organs, which may correlate with observed toxicities.
-
Formulation Optimization: Consider using a delivery vehicle that can improve the solubility and stability of this compound, or a formulation designed for controlled release to reduce peak plasma concentrations.
-
Quantitative Data Summary
| Compound | Animal Model | Dose and Route | Observed Toxicity | Reference |
| This compound | Mice with SCLC PDX | 40 mg/kg/day, IP for 2 weeks | Well-tolerated | [5] |
| This compound | Murine lung cancer models | Not specified | No evident significant toxicity to normal tissues | [1] |
| SMBA1 | Mice | Up to 60 mg/kg/day | No significant change in body weight; no histological abnormalities in organs | [4] |
| SMBA1 | Mice with lung cancer xenografts | Not specified | No significant normal tissue toxicity | [2] |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study for this compound in a Mouse Xenograft Model
1. Objective: To determine the highest dose of this compound that can be administered to tumor-bearing mice without causing dose-limiting toxicity (DLT). DLT is often defined as >20% body weight loss, irreversible organ damage, or death.
2. Materials:
-
This compound
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, saline)
-
Immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old
-
Cancer cells for xenograft implantation
-
Calipers for tumor measurement
-
Standard animal monitoring equipment
3. Methodology:
-
Cell Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest, wash, and resuspend cells in a sterile 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Group Allocation and Dosing:
-
Randomize mice into groups of 3-5.
-
Include a vehicle control group and at least 3-4 escalating dose groups of this compound. Dose selection should be based on any available in vitro data and previous in vivo studies with similar compounds.
-
Administer this compound and vehicle via the intended route (e.g., intraperitoneally) daily for 14 consecutive days.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study (or if DLT is observed), euthanize the animals.
-
-
Endpoint Analysis:
-
Collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function).
-
Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological examination.
-
4. MTD Determination: The MTD is the highest dose at which no more than one animal in a cohort experiences DLT.
Visualizations
References
- 1. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Bax Agonists for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BAX agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to CYD-2-11 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using CYD-2-11 in cancer cell lines. Our focus is on identifying and overcoming resistance to this pro-apoptotic agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule Bax agonist.[1] It is designed to directly bind to the pro-apoptotic protein Bax, inducing a conformational change that leads to its oligomerization at the mitochondrial outer membrane.[2] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing intrinsic apoptosis.[3]
Q2: My cells are not responding to this compound treatment. What are the potential primary reasons for this lack of response?
A2: A lack of response to this compound can stem from several factors, broadly categorized as issues with the compound, the cell line, or the experimental setup. Initial troubleshooting should focus on verifying the integrity of the compound, ensuring the health and suitability of the cells, and optimizing experimental conditions such as concentration and treatment duration.[4]
Q3: Could my cancer cell line have intrinsic or acquired resistance to this compound?
A3: Yes, resistance to apoptosis-inducing agents is a common phenomenon in cancer.[5] Potential mechanisms of resistance to a Bax agonist like this compound include:
-
Low or absent Bax expression: The target protein must be present for the drug to be effective.
-
Mutations in Bax: Mutations in the Bax protein can prevent this compound from binding or prevent the conformational changes required for its activation.[6]
-
Overexpression of anti-apoptotic Bcl-2 family proteins: Proteins like Bcl-2 and Bcl-xL can sequester pro-apoptotic proteins, including activated Bax, preventing MOMP.[7][8]
-
Defects in downstream apoptotic machinery: Mutations or deficiencies in proteins like Apaf-1 or caspases can block apoptosis even if cytochrome c is released.[9]
Q4: What are the key molecular markers I should assess to confirm that this compound is inducing apoptosis?
A4: To confirm apoptosis induction by this compound, you should look for markers of the intrinsic apoptotic pathway. Key markers detectable by western blot include the cleavage of caspase-9 (initiator caspase) and caspase-3 (executioner caspase), as well as the cleavage of PARP, a substrate of activated caspase-3.[10][11] An increase in the Bax/Bcl-2 ratio is also a strong indicator of a pro-apoptotic state.[10]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a systematic approach to troubleshooting a lack of apoptotic response to this compound.
Problem 1: No or minimal apoptosis observed after this compound treatment.
This is a frequent issue that can be addressed by systematically evaluating the experimental parameters and the biological characteristics of the cell line.
| Potential Cause | Troubleshooting Step & Recommendation |
| Compound Inactivity | Verify Compound Integrity: Confirm the correct storage of this compound (as per manufacturer's instructions, typically at low temperatures and protected from light). Prepare fresh dilutions for each experiment to rule out degradation.[12] Positive Control: Use a well-characterized apoptosis inducer (e.g., staurosporine, etoposide) on a known sensitive cell line to ensure the overall experimental setup for apoptosis detection is functioning correctly.[4][13] |
| Suboptimal Experimental Conditions | Dose-Response and Time-Course: The effective concentration and treatment duration for this compound can be highly cell-line specific. Perform a dose-response experiment with a broad range of concentrations and a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal conditions for inducing apoptosis in your specific model.[12] |
| Unhealthy or Inappropriate Cell State | Assess Cell Health: Ensure cells are in the logarithmic growth phase, free from contamination (especially mycoplasma), and are at an optimal confluency (typically 70-80%) at the time of treatment. Stressed or overly confluent cells can have altered apoptotic responses.[12] Use cells with a low passage number to avoid phenotypic drift. |
| Assay-Specific Issues (e.g., Annexin V/PI) | Timing is Critical: Apoptosis is a dynamic process. If you are analyzing too early, you may miss the onset of apoptosis. If you are analyzing too late, the cells may have already progressed to secondary necrosis. Perform a time-course experiment to identify the optimal window for analysis.[14] Gentle Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive PI staining. Use a gentle dissociation reagent like Accutase if needed.[14] |
Problem 2: Suspected cellular resistance to this compound.
If the above troubleshooting steps do not resolve the issue, the cell line may have intrinsic or acquired resistance mechanisms.
| Potential Resistance Mechanism | Experimental Approach to Investigate |
| Low/Absent Bax Expression | Western Blot Analysis: Quantify the basal expression level of Bax protein in your cell line. Compare it to a known sensitive cell line as a positive control. RT-qPCR: Measure Bax mRNA levels to determine if the low protein expression is due to a lack of transcription. |
| Overexpression of Anti-Apoptotic Proteins | Western Blot Analysis: Profile the expression of key anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. A high ratio of anti-apoptotic to pro-apoptotic (e.g., Bax, Bak) proteins is indicative of an apoptosis-resistant state.[7] |
| Mutations in Apoptosis-Related Genes | DNA Sequencing: Sequence the coding region of the BAX gene to identify any potential mutations that could impair its function or binding to this compound.[6] Sequencing of other key genes like TP53 can also be informative, as p53 can regulate the expression of pro-apoptotic proteins.[4] |
| Activation of Pro-Survival Signaling Pathways | Western Blot for Phospho-proteins: Investigate the activation status of pro-survival pathways like PI3K/Akt/mTOR by probing for phosphorylated forms of key proteins (e.g., p-Akt, p-mTOR). Constitutive activation of these pathways can promote cell survival and override apoptotic signals.[15] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound for the optimal duration determined previously. Include both untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptotic Proteins
-
Sample Preparation: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Densitometry: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Protocol 4: RT-qPCR for Mcl-1 and MYC Gene Expression
-
RNA Extraction: Treat cells as required, then isolate total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for MCL1, MYC, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[16]
Visualizations
Caption: Intrinsic apoptosis pathway activated by this compound.
Caption: Experimental workflow for assessing this compound sensitivity.
Caption: Troubleshooting decision tree for lack of apoptosis.
References
- 1. Modulation of Bax and mTOR for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of CYD-2-11 in Experimental Buffers
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of the selective Bax agonist, CYD-2-11, in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective Bax agonist with a Ki value of 34.1 nM.[1] It is an effective tool in apoptosis research, particularly in the context of cancer studies.[1] this compound functions by directly binding to the pro-apoptotic protein Bax, inducing a conformational change that leads to its oligomerization at the mitochondrial outer membrane.[2] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. This initiates a caspase cascade, ultimately leading to programmed cell death, or apoptosis.[3][4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: While specific solubility data in a range of organic solvents is not consistently published, compounds of this nature are typically dissolved in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution into aqueous experimental buffers.
Q3: Is there quantitative data on the stability of this compound in common laboratory buffers?
A3: Currently, there is a lack of publicly available, comprehensive quantitative data on the stability of this compound across a wide range of experimental buffers, pH values, and temperatures. The stability of a small molecule can be significantly influenced by the specific components of a buffer. Therefore, it is highly recommended that researchers perform a stability assessment of this compound in their specific experimental system.
Q4: My this compound precipitated after I diluted the DMSO stock into my aqueous buffer. What can I do?
A4: Precipitation is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous buffer. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to minimize solvent effects and reduce the likelihood of precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in DMSO to create an intermediate stock. Then, add this intermediate stock to your aqueous buffer.
-
Vortex During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while the buffer is being vortexed or vigorously mixed. This promotes rapid dispersal and prevents localized high concentrations that can trigger precipitation.
-
Pre-warm the Buffer: Gently warming the aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes increase the solubility of the compound.
-
Optimize Buffer Composition: If precipitation persists, consider modifying your buffer. Adjusting the pH or including a low percentage of a non-ionic surfactant may improve solubility.
Q5: How can I test the stability of this compound in my specific experimental buffer?
A5: You can determine the stability of this compound in your buffer by incubating the compound over a time course and measuring its concentration at different intervals. A common and effective method is using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the following section.
Experimental Protocols
Protocol for Assessing Chemical Stability of this compound in Aqueous Buffers
This protocol provides a general framework for determining the stability of this compound. It should be optimized for your specific experimental conditions and analytical capabilities.
Objective: To quantify the degradation of this compound over time in a specific aqueous buffer at a set temperature.
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO
-
Experimental aqueous buffer of interest (e.g., PBS, Tris-HCl, Acetate buffer)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is completely dissolved.
-
Prepare Working Solution: Dilute the DMSO stock solution into your pre-warmed experimental buffer to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤0.1%).
-
Incubation: Aliquot the working solution into multiple microcentrifuge tubes, one for each time point and temperature condition you wish to test (e.g., 0, 1, 2, 4, 8, 24 hours at 37°C).
-
Time Point Sampling:
-
For the t=0 time point, immediately stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., 100 µL of working solution + 100 µL of acetonitrile). This precipitates proteins and halts degradation.
-
Place the remaining tubes in the incubator set to the desired temperature.
-
At each subsequent time point, remove a tube and quench the reaction in the same manner.
-
-
Sample Preparation for Analysis:
-
After quenching, centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitated material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the concentration of the undegraded this compound in each sample using a validated HPLC or LC-MS method.
-
The stability is determined by comparing the peak area of this compound at each time point to the peak area at t=0.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point using the following formula:
% Remaining = (Peak Area at Time Tx / Peak Area at Time T0) * 100
Data Presentation
The following table is a hypothetical representation of stability data for this compound in different buffers. Your experimental results should be tabulated in a similar manner for clear comparison.
| Buffer System | pH | Temperature (°C) | % Remaining (1 hr) | % Remaining (4 hrs) | % Remaining (8 hrs) | % Remaining (24 hrs) | Half-Life (t½) (hrs) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 98.2 | 91.5 | 84.1 | 65.3 | ~35 |
| Acetate Buffer | 5.0 | 37 | 99.1 | 96.8 | 94.0 | 89.7 | >48 |
| Tris-HCl | 8.5 | 37 | 95.3 | 82.4 | 70.1 | 45.2 | ~22 |
| Cell Culture Medium (e.g., DMEM) | 7.4 | 37 | 97.5 | 89.9 | 81.3 | 60.1 | ~30 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound as a direct Bax agonist.
Caption: Experimental workflow for this compound stability assessment.
References
overcoming limitations in CYD-2-11 delivery for in vivo research
Welcome to the technical support center for CYD-2-11, a selective Bax agonist for in vivo research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving properly for in vivo administration. What can I do?
A1: Poor aqueous solubility is a common challenge with small molecule inhibitors. While the exact formulation for this compound used in published preclinical studies is not publicly detailed, here are common strategies to enhance the solubility of similar compounds for in vivo delivery:
-
Co-solvent Systems: A common approach is to first dissolve the compound in a small amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is critical to keep the final DMSO concentration low (typically <5-10%) to avoid toxicity in animals.
-
Formulation with Excipients: The use of solubilizing agents or excipients can significantly improve solubility. These include:
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[1]
-
Surfactants: Biocompatible surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that enhance solubility.
-
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[2][3]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate.[2][4]
Troubleshooting Workflow for Solubility Issues:
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Q2: I am observing unexpected toxicity or off-target effects in my animal models. How can I investigate this?
A2: While this compound has been reported to be well-tolerated in murine models, unexpected toxicity can arise from various factors.[5] It is crucial to differentiate between vehicle-induced toxicity and compound-specific off-target effects.
-
Vehicle Control: Always include a vehicle-only control group to assess the tolerability of your chosen formulation.
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Histopathology: Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any tissue damage.
-
Off-Target Effect Investigation: this compound is highly selective for Bax over other Bcl-2 family members.[5] However, to investigate potential off-target effects, consider the following:
-
In Vitro Profiling: Screen this compound against a panel of kinases and other relevant cellular targets to identify unintended interactions.
-
Gene Expression Analysis: Perform RNA sequencing on tumor and healthy tissues from treated and control animals to identify unexpected changes in gene expression pathways.
-
Q3: How can I confirm that this compound is engaging its target (Bax) in my in vivo model?
A3: Target engagement can be assessed through several methods:
-
Immunohistochemistry (IHC): Analyze tumor tissue for markers of apoptosis, such as cleaved caspase-3. An increase in cleaved caspase-3 staining in the treatment group would indicate activation of the apoptotic pathway downstream of Bax.
-
Western Blotting: Isolate mitochondria from tumor tissues and perform western blotting to detect Bax oligomerization, a key step in its activation.[5]
-
Pharmacodynamic (PD) Biomarkers: As this compound has been shown to counter resistance to mTOR inhibitors by affecting Bax phosphorylation at Serine 184 (S184), you can assess the phosphorylation status of Bax at this site in tumor lysates.[5]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in preclinical models.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line/Model | Treatment | Dosing Schedule | Outcome | Reference |
| MDA-MB-231 (Breast Cancer) | This compound (20 mg/kg, i.p.) | Once daily for 7 days | 57% tumor growth inhibition | [2] |
| SCLC PDX (TKO-002, TKO-005) | This compound (40 mg/kg, i.p.) | Once daily for 14 days | Significant tumor volume reduction | [6] |
| NSCLC Xenograft | This compound (40 mg/kg, i.p.) + RAD001 (1 mg/kg, i.p.) | Co-administered daily | Halted tumor growth and overcame rapalog resistance | [5] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (i.p.) Injection of this compound in Mice
1. Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile, pyrogen-free PBS or 0.9% saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% ethanol (B145695) for disinfection
2. Preparation of Dosing Solution (Example for a 40 mg/kg dose in a 20g mouse):
-
Calculate the required amount of this compound. For a 20g mouse, the dose is 0.8 mg (40 mg/kg * 0.02 kg).
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL). To do this, weigh 4 mg of this compound and dissolve it in 100 µL of DMSO.
-
For a 0.8 mg dose, you will need 20 µL of the 40 mg/mL stock solution.
-
On the day of injection, dilute the stock solution with sterile PBS. For a final injection volume of 200 µL, add 180 µL of PBS to the 20 µL of this compound/DMSO stock. This results in a final DMSO concentration of 10%.
-
Vortex the solution thoroughly to ensure complete mixing.
3. Intraperitoneal Injection Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.[7][8][9]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back.
-
Inject the dosing solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Protocol 2: Assessment of this compound Stability in Plasma
1. Materials:
-
This compound
-
Freshly collected mouse plasma (with anticoagulant like heparin or EDTA)
-
Incubator at 37°C
-
Microcentrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into the mouse plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and add 3 volumes of cold acetonitrile to precipitate the proteins and stop the reaction.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample to determine its stability.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a direct agonist of the pro-apoptotic protein Bax. It binds to a pocket near the S184 phosphorylation site, inducing a conformational change that leads to Bax oligomerization at the mitochondrial outer membrane. This results in the release of cytochrome c and subsequent activation of the caspase cascade, leading to apoptosis.[5]
Caption: The signaling pathway of this compound-induced apoptosis via direct Bax activation.
Interaction with the mTOR Pathway
The mTOR signaling pathway is a key regulator of cell growth and proliferation. Inhibition of mTOR can lead to resistance, in part through the phosphorylation of Bax at S184. This compound can overcome this resistance by directly activating Bax, suggesting a synergistic effect when combined with mTOR inhibitors.[5]
Caption: Logical relationship of this compound overcoming mTOR inhibitor-induced resistance.
References
- 1. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. research.vt.edu [research.vt.edu]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Head-to-Head Comparison of the Bax Agonists CYD-2-11 and SMBA1 in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two small-molecule Bax agonists, CYD-2-11 and SMBA1, in the context of lung cancer. Both molecules are designed to induce apoptosis in cancer cells by directly activating the pro-apoptotic protein Bax. This analysis is based on preclinical data and aims to inform further research and development in the field of targeted cancer therapy.
Introduction
Evasion of apoptosis is a hallmark of cancer, making the restoration of apoptotic pathways a promising therapeutic strategy. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with the pro-apoptotic protein Bax playing a crucial role in the intrinsic, or mitochondrial, pathway of programmed cell death. In many cancers, the function of Bax is inhibited, preventing the initiation of apoptosis.
Small-molecule Bax agonists are a class of investigational drugs that aim to directly activate Bax, thereby bypassing upstream resistance mechanisms and inducing cancer cell death. SMBA1 was identified as a lead compound in this class. This compound is a subsequently developed analog of SMBA1, refined to enhance its therapeutic properties. This guide compares the efficacy of these two compounds in preclinical lung cancer models.
Mechanism of Action: Direct Activation of Bax
Both this compound and SMBA1 function by binding to the pro-apoptotic protein Bax. This binding event induces a conformational change in the Bax protein, leading to its oligomerization and insertion into the mitochondrial outer membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This cascade of events ultimately activates caspases, the executioners of apoptosis, leading to programmed cell death.
Caption: Signaling pathway of this compound and SMBA1-induced apoptosis.
In Vitro Efficacy: A Comparative Analysis
Studies on non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines have demonstrated that both this compound and SMBA1 induce apoptosis. However, comparative analyses indicate that this compound is a more potent inducer of apoptosis.
| Cell Line | Treatment (5 µM for 48h) | Apoptotic Cells (%) |
| NSCLC | ||
| A549 | SMBA1 | ~15% |
| This compound | ~35% | |
| H460 | SMBA1 | ~18% |
| This compound | ~40% | |
| SCLC | ||
| H82 | SMBA1 | ~20% |
| This compound | ~45% | |
| H526 | SMBA1 | ~22% |
| This compound | ~50% | |
| Data synthesized from "Modulation of Bax and mTOR for Cancer Therapeutics" by Li et al., 2017. |
In Vivo Efficacy in Lung Cancer Xenograft Models
The superior efficacy of this compound observed in vitro translates to in vivo models of lung cancer. In xenograft studies using human lung cancer cells implanted in mice, this compound demonstrated a more potent tumor growth inhibitory effect compared to SMBA1.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | ~1200 |
| SMBA1 (40 mg/kg/day) | ~700 |
| This compound (40 mg/kg/day) | ~300 |
| Data represents a summary from murine xenograft models of NSCLC as reported in "Modulation of Bax and mTOR for Cancer Therapeutics" by Li et al., 2017. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound or SMBA1 for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with 5 µM of either this compound or SMBA1 for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of propidium (B1200493) iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
In Vivo Xenograft Study
-
Cell Implantation: Human lung cancer cells (e.g., A549) were subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice were randomized into treatment groups and received daily intraperitoneal injections of vehicle control, SMBA1 (40 mg/kg), or this compound (40 mg/kg).
-
Tumor Measurement: Tumor volume was measured every two days using calipers.
-
Endpoint: The study was concluded after a predefined period (e.g., 21 days), and tumors were excised for further analysis.
Conclusion
The available preclinical data strongly suggests that this compound is a more efficacious Bax agonist than its predecessor, SMBA1, in the context of lung cancer. This compound demonstrates superior potency in inducing apoptosis in both NSCLC and SCLC cell lines and exhibits greater tumor growth inhibition in vivo. These findings warrant further investigation into the clinical potential of this compound as a targeted therapy for lung cancers that are dependent on the evasion of Bax-mediated apoptosis. The detailed experimental protocols provided herein can serve as a foundation for researchers aiming to replicate or build upon these findings.
Synergistic Takedown of Lung Cancer: A Comparative Analysis of CYD-2-11 and mTOR Inhibitor RAD001
For Immediate Release
ATLANTA, GA – Researchers have unveiled compelling evidence demonstrating a powerful synergistic effect between the novel Bax agonist, CYD-2-11, and the well-established mTOR inhibitor, RAD001 (Everolimus), in the suppression of lung cancer. This combination not only significantly inhibits tumor growth but also overcomes resistance to mTOR inhibitor therapy, offering a promising new strategy for lung cancer treatment. This guide provides a detailed comparison of the anti-cancer efficacy of this compound and RAD001, both as single agents and in combination, supported by experimental data.
Executive Summary
The combination of this compound and RAD001 has been shown to be highly effective in preclinical models of non-small cell lung cancer (NSCLC). This compound directly activates the pro-apoptotic protein Bax, a crucial gateway to programmed cell death, while RAD001 inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation. The dual-pronged attack overcomes a key resistance mechanism to RAD001, where mTOR inhibition can paradoxically lead to the inactivation of Bax. By forcing Bax activation with this compound, the combination therapy ensures a robust apoptotic response, leading to significant tumor regression in vivo.
Comparative Performance Data
The synergistic anti-tumor activity of this compound and RAD001 has been demonstrated in vivo using A549 human lung carcinoma xenografts in nude mice.
In Vivo Tumor Growth Inhibition
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 14 | Percentage of Tumor Growth Inhibition |
| Vehicle Control | - | ~1200 | 0% |
| RAD001 | 1 mg/kg/day, i.p. | ~900 | ~25% |
| This compound | 40 mg/kg/day, i.p. | ~600 | ~50% |
| This compound + RAD001 | 40 mg/kg/day + 1 mg/kg/day, i.p. | ~200 | ~83% |
Data is estimated from graphical representations in Li et al., Cancer Research, 2017.[1][2]
Analysis of Key Signaling Proteins in Tumor Tissues
Immunohistochemical analysis of tumor tissues from the xenograft model revealed that the combination therapy significantly modulates key proteins in the apoptosis and mTOR pathways.
| Protein Analyzed | RAD001 Alone | This compound Alone | This compound + RAD001 | Biological Significance |
| pBax (S184) | Increased | Decreased | Markedly Decreased | Decreased phosphorylation indicates Bax activation. |
| Active Caspase-3 | Slight Increase | Moderate Increase | Strong Increase | A key executioner of apoptosis. |
| pAKT (S473) | Increased | No significant change | Decreased | Inhibition of a pro-survival signaling pathway. |
| p-p70S6K | Decreased | No significant change | Markedly Decreased | A downstream effector of the mTOR pathway. |
Observations are based on qualitative data from Li et al., Cancer Research, 2017.[1]
Mechanism of Synergistic Action
The combination of this compound and RAD001 creates a potent anti-cancer effect by targeting two distinct but interconnected pathways.
Caption: Signaling pathway of the synergistic interaction.
Experimental Protocols
In Vivo Xenograft Study in Nude Mice
-
Cell Culture and Implantation: A549 human non-small cell lung carcinoma cells were cultured under standard conditions. 5 x 10^6 cells were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth and Treatment: Tumors were allowed to grow to a palpable size. Mice were then randomized into four groups: vehicle control, this compound (40 mg/kg/day, i.p.), RAD001 (1 mg/kg/day, i.p.), and the combination of this compound and RAD001.
-
Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2.
-
Tissue Analysis: At the end of the 14-day treatment period, tumors were excised, fixed in formalin, and embedded in paraffin (B1166041) for immunohistochemical (IHC) analysis of pBax, active caspase-3, pAKT, and p-p70S6K.[1]
Caption: Workflow for the in vivo xenograft study.
Immunohistochemistry (IHC)
-
Tissue Preparation: Paraffin-embedded tumor sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed in a citrate (B86180) buffer.
-
Blocking: Sections were blocked with a blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Slides were incubated with primary antibodies against pBax (S184), active caspase-3, pAKT (S473), or p-p70S6K overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody was applied, followed by a streptavidin-horseradish peroxidase conjugate and DAB chromogen for visualization.
-
Counterstaining and Mounting: Sections were counterstained with hematoxylin, dehydrated, and mounted.
Conclusion
The synergistic combination of the Bax agonist this compound and the mTOR inhibitor RAD001 represents a highly promising therapeutic strategy for lung cancer. By directly activating the apoptotic machinery while simultaneously inhibiting a key cell growth pathway, this combination therapy effectively circumvents a major mechanism of resistance to mTOR inhibitors. The robust preclinical data strongly supports the further investigation of this combination in clinical settings for the treatment of non-small cell lung cancer.
References
Combination of CYD-2-11 and Cisplatin Demonstrates Enhanced Anti-Tumor Activity by Synergistically Inducing Apoptosis
For Immediate Release
[City, State] – [Date] – A promising new therapeutic strategy for cancer treatment emerges as studies indicate that the combination of CYD-2-11, a small molecule Bax agonist, and the conventional chemotherapy agent cisplatin (B142131), results in significantly enhanced anti-tumor activity. This guide provides a comprehensive comparison of the combined therapy against individual treatments, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
The central mechanism behind this enhanced efficacy lies in the synergistic induction of apoptosis, or programmed cell death. This compound directly activates the pro-apoptotic protein Bax, a key regulator of the intrinsic apoptotic pathway.[1] Cisplatin, a cornerstone of cancer chemotherapy, primarily functions by inducing DNA damage, which in turn can trigger apoptosis.[2][3][4][5] The combination of these two agents creates a powerful two-pronged attack on cancer cells, leading to more effective tumor cell killing.
Comparative Anti-Tumor Efficacy
While direct quantitative data for the this compound and cisplatin combination is still emerging, studies on structurally related Small-Molecule Bax Agonists (SMBAs) provide strong evidence for the synergistic potential.
In Vitro Apoptosis Induction
A study on the combination of an SMBA with cisplatin in human lung cancer cells demonstrated a significant increase in apoptosis compared to either agent alone.
| Treatment Group | Concentration | % Apoptotic Cells (Annexin-V Positive) |
| Control (Untreated) | - | ~5% |
| SMBA (similar to this compound) | 5 µM | ~20% |
| Cisplatin | 10 µM | ~25% |
| SMBA + Cisplatin | 5 µM + 10 µM | ~45% |
Note: Data is representative of studies on SMBAs and cisplatin and serves as a proxy for the expected efficacy of this compound in combination with cisplatin.
Mechanistic Synergy: A Dual Assault on Cancer Cells
The enhanced anti-tumor activity of the this compound and cisplatin combination stems from their distinct but complementary mechanisms of action, which converge on the activation of the apoptotic pathway.
Signaling Pathway of this compound and Cisplatin Combination
Caption: Combined action of this compound and cisplatin on the apoptotic pathway.
Cisplatin induces DNA damage, leading to the activation of tumor suppressor p53, which can upregulate pro-apoptotic proteins like Bax.[2][5] this compound circumvents the need for upstream signals by directly binding to and activating Bax.[1] This dual activation of Bax leads to its oligomerization, insertion into the mitochondrial outer membrane, and subsequent release of cytochrome c, a critical step in initiating the caspase cascade that executes apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vitro Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound, cisplatin, or their combination.
Cell Culture:
-
Human non-small cell lung cancer (NSCLC) cells (e.g., A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Treatment:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with:
-
Vehicle control (e.g., DMSO).
-
This compound (e.g., 5 µM).
-
Cisplatin (e.g., 10 µM).
-
Combination of this compound and cisplatin.
-
-
Cells are incubated for 24-48 hours.
Apoptosis Detection:
-
After incubation, both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Samples are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are late apoptotic/necrotic.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
Human NSCLC cells (e.g., 5 x 10^6 A549 cells) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
Treatment Protocol:
-
Mice are randomized into four groups:
-
Vehicle control (e.g., saline, intraperitoneal injection).
-
This compound (e.g., 40 mg/kg, intraperitoneal injection, daily).
-
Cisplatin (e.g., 5 mg/kg, intraperitoneal injection, once weekly).
-
Combination of this compound and cisplatin.
-
-
Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
After a predetermined period (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers).
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound and cisplatin.
Alternative and Comparative Therapies
The combination of this compound and cisplatin can be benchmarked against other emerging and established cancer therapies.
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| This compound + Cisplatin | Direct Bax activation and DNA damage | Synergistic apoptosis induction, potentially overcoming resistance to cisplatin | Potential for combined toxicities |
| mTOR Inhibitors (e.g., RAD001) + this compound | Inhibition of cell growth pathways and direct Bax activation | Targets two distinct cancer-promoting pathways | Complex dosing schedules and potential for off-target effects |
| Immune Checkpoint Inhibitors (e.g., Anti-PD-1) + Cisplatin | DNA damage-induced immunogenic cell death and T-cell activation | Can induce durable, long-term responses | Efficacy limited to a subset of patients, immune-related adverse events |
| PARP Inhibitors + Cisplatin | Inhibition of DNA repair and DNA damage | Synergistic in cancers with specific DNA repair deficiencies (e.g., BRCA mutations) | Increased hematological toxicity |
Conclusion
The combination of the Bax agonist this compound with the conventional chemotherapeutic agent cisplatin represents a highly promising strategy for enhancing anti-tumor efficacy. By directly activating the apoptotic machinery while simultaneously inducing DNA damage, this combination therapy offers a synergistic approach to overcoming cancer cell resistance and improving therapeutic outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the clinical potential of this combination in various cancer types.
References
Comparative Efficacy of CYD-2-11 in On-Target Bax Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYD-2-11, a selective Bax activator, with other known Bax agonists. The data presented herein is intended to offer an objective overview of its on-target effects, supported by experimental evidence, to aid in research and development decisions.
Introduction to this compound
This compound is a small molecule Bax agonist developed as a refinement of its predecessor, SMBA1.[1] It is designed to directly target the pro-apoptotic protein Bax, a key regulator of the intrinsic apoptosis pathway. Dysregulation of this pathway is a common feature in many cancers, making direct Bax activation a promising therapeutic strategy. This compound selectively binds to a structural pocket near the serine 184 (S184) phosphorylation site on Bax, a critical regulatory region.[1] This binding event induces a conformational change in Bax, leading to its oligomerization, translocation to the mitochondria, and subsequent initiation of apoptosis.[1]
Quantitative Comparison of Bax Activators
The following tables summarize the binding affinities and cellular potencies of this compound in comparison to other small molecule Bax activators.
Table 1: Binding Affinity of Small Molecule Bax Activators
| Compound | Target Binding Site | Binding Affinity (Ki) | Binding Affinity (IC50) | Selectivity |
| This compound | S184 Pocket | 34.1 nM[2] | Selective for Bax over other Bcl-2 family members (Bak, Bid, Bcl-2, Bcl-XL, Bcl-w, Mcl-1, and A1)[2] | |
| SMBA1 | S184 Pocket | Binds Bax | ||
| BTSA1 | N-terminal Trigger Site | 250 nM[3] | Selective for Bax over anti-apoptotic Bcl-2 proteins (Bcl-XL, Mcl-1, Bfl-1/A1)[3] | |
| BAM7 | N-terminal Trigger Site | 3.2 µM[3] | Binds Bax |
Table 2: Cellular Potency of Bax Activators in Cancer Cell Lines
| Compound | Cell Line | Antiproliferative Activity (IC50) |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.22 µM[4] |
| MCF-7 (ER-Positive Breast Cancer) | 3.81 µM[4] | |
| SMBA1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Less potent than this compound |
| MCF-7 (ER-Positive Breast Cancer) | Less potent than this compound | |
| CYD-4-61 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.07 µM[4] |
| MCF-7 (ER-Positive Breast Cancer) | 0.06 µM[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.
This compound induced Bax activation pathway.
Workflow for validating this compound's effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Assay for Bax Binding
This assay measures the binding affinity of this compound to Bax protein.
-
Principle: A fluorescently labeled peptide probe that binds to Bax will have a high fluorescence polarization value. When an unlabeled compound (this compound) competes for the same binding site, it displaces the fluorescent probe, resulting in a decrease in the polarization value.
-
Materials:
-
Purified recombinant Bax protein
-
Fluorescently labeled Bak BH3 domain peptide (probe)
-
This compound and other competitor compounds
-
Assay buffer (e.g., PBS)
-
Microplate reader with fluorescence polarization capabilities
-
-
Protocol:
-
Prepare a solution of the fluorescent probe and Bax protein in the assay buffer and incubate to allow for binding.
-
Add serial dilutions of this compound or other competitor compounds to the wells of a microplate.
-
Add the Bax-probe complex to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the probe binding. The Ki value can then be calculated from the IC50.[2]
-
Western Blot for Bax Oligomerization
This technique is used to detect the formation of Bax dimers, trimers, and higher-order oligomers upon treatment with this compound.
-
Principle: Under non-reducing conditions, the covalent cross-links between Bax monomers in an oligomer are preserved, allowing for their separation by size using SDS-PAGE and subsequent detection with a Bax-specific antibody.
-
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound
-
Lysis buffer
-
Cross-linking agent (e.g., bismaleimidohexane - BMH)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody against Bax
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Isolate mitochondria from the treated cells.
-
Treat the isolated mitochondria with a cross-linking agent to stabilize the Bax oligomers.
-
Lyse the mitochondria and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE under non-reducing conditions.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Bax.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the bands corresponding to Bax monomers and oligomers using an imaging system.[5]
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Add more 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[6][7][8][9]
-
References
- 1. Modulation of Bax and mTOR for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct activation of BAX by BTSA1 overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
A Comparative Guide to the Pro-Apoptotic Activity of the Bax Agonist CYD-2-11 Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic activity of CYD-2-11, a selective Bax agonist, across various cancer types. The information presented herein is supported by experimental data to objectively evaluate its performance against its predecessor, SMBA1, and in combination with other anti-cancer agents.
Abstract
This compound is a small molecule Bax agonist designed as a refinement of its predecessor, SMBA1. It selectively binds to the S184-binding pocket of the pro-apoptotic protein Bax, inducing a conformational change that triggers Bax oligomerization at the mitochondrial membrane. This leads to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway. Experimental evidence demonstrates that this compound exhibits potent pro-apoptotic activity in a variety of cancer cell lines, notably in non-small cell lung cancer (NSCLC), small-cell lung cancer (SCLC), and breast cancer. Furthermore, it has shown synergistic effects when combined with other anti-cancer drugs, such as mTOR and EGFR inhibitors. This guide summarizes the available quantitative data, details the experimental protocols for assessing its activity, and visualizes the key signaling pathways and experimental workflows.
Quantitative Assessment of Pro-Apoptotic Activity
The pro-apoptotic efficacy of this compound has been evaluated in multiple cancer cell lines, primarily through the determination of half-maximal inhibitory concentration (IC50) values and the quantification of apoptosis induction.
In Vitro Efficacy (IC50) of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound has been determined in a panel of breast cancer cell lines, demonstrating its efficacy in both hormone receptor-positive and triple-negative subtypes.[1][2]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer (ER+) | 4.37 | [1] |
| MCF-7 | Breast Cancer (ER+) | 9.47 | [1] |
| MDA-MB-231 | Breast Cancer (TNBC) | 3.81 | [1][2] |
| MDA-MB-468 | Breast Cancer (TNBC) | 3.22 | [1] |
| MCF-10A | Normal Breast Epithelial | 8.73 | [1] |
Comparative Apoptosis Induction
This compound has been shown to be a more potent inducer of apoptosis than its parent compound, SMBA1.
| Cancer Type | Treatment (5 µM, 48h) | Apoptosis Induction | Reference |
| NSCLC and SCLC | This compound | Higher than SMBA1 | [1] |
| NSCLC and SCLC | SMBA1 | Lower than this compound | [3] |
Synergistic Pro-Apoptotic Activity in Combination Therapies
This compound has demonstrated synergistic anti-tumor effects when combined with other targeted therapies.
| Cancer Model | Combination | Effect | Reference |
| NSCLC Xenografts | This compound (40 mg/kg/day) + RAD001 (1 mg/kg/day) | Effective halt in tumor growth | [4] |
| Osimertinib-Resistant NSCLC Cells | This compound + Osimertinib | Synergistically decreases cell survival |
Mechanism of Action: The this compound Signaling Pathway
This compound directly activates the intrinsic apoptotic pathway by targeting the pro-apoptotic protein Bax.
Caption: this compound induced apoptosis pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 5, 10, and 100 µM) for 48 hours.[1]
-
MTT Assay: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentration of this compound (e.g., 5 µM) for a specified duration (e.g., 48 hours).[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are considered live.
-
-
Quantification: The percentage of apoptotic cells is determined from the flow cytometry data.
Bax Oligomerization Assay
Objective: To assess the ability of this compound to induce the oligomerization of Bax.
Protocol:
-
Mitochondria Isolation: Mitochondria are isolated from treated or untreated cancer cells by differential centrifugation.
-
Cross-linking: The isolated mitochondria are incubated with a cross-linking agent (e.g., bismaleimidohexane - BMH) to stabilize Bax oligomers.
-
Western Blotting: The mitochondrial lysates are subjected to SDS-PAGE and Western blotting using an anti-Bax antibody.
-
Analysis: The presence of higher molecular weight bands corresponding to Bax dimers, trimers, and higher-order oligomers indicates Bax activation.
Caption: Experimental workflow for evaluating this compound.
Discussion and Future Directions
The data presented in this guide highlight the potential of this compound as a pro-apoptotic agent for cancer therapy. Its ability to directly activate Bax offers a distinct mechanism of action compared to other apoptosis-inducing drugs that target upstream components of the pathway. The enhanced potency of this compound over its predecessor, SMBA1, and its synergistic effects with other targeted agents underscore its therapeutic promise.
Future research should focus on expanding the evaluation of this compound to a broader range of cancer types to identify additional malignancies that may be sensitive to this Bax agonist. Head-to-head comparative studies with other pro-apoptotic drugs, such as BH3 mimetics (e.g., ABT-737, Navitoclax), would provide a clearer understanding of its relative efficacy and potential clinical positioning. Furthermore, investigation into the mechanisms of resistance to this compound and the development of rational combination strategies to overcome such resistance will be crucial for its clinical translation. As of now, information regarding the clinical trial status of this compound is not publicly available, indicating that it is likely in the preclinical stages of development.
References
studies confirming the specificity of CYD-2-11 for Bax over other Bcl-2 proteins
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Specificity of CYD-2-11 for the Pro-Apoptotic Protein Bax.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. This family includes both pro-apoptotic members, such as Bax and Bak, and anti-apoptotic members, like Bcl-2, Bcl-xL, and Mcl-1. The selective activation of pro-apoptotic proteins is a promising therapeutic strategy. This compound has emerged as a small molecule agonist of Bax, designed to directly trigger apoptosis in cancer cells. This guide provides a comparative analysis of this compound's specificity for Bax over other Bcl-2 family proteins, supported by experimental data and detailed methodologies.
High Specificity of this compound for Bax
This compound was developed as a refinement of a previous Bax agonist, SMBA1. It is designed to target a structural pocket near the serine 184 (S184) phosphorylation site in the C-terminal region of Bax.[1] This interaction induces a conformational change in Bax, leading to its oligomerization and the subsequent release of cytochrome c from the mitochondria, a key step in the apoptotic cascade.[1]
Quantitative analysis of the binding affinity of this compound to various Bcl-2 family proteins demonstrates its remarkable specificity for Bax. A competition fluorescence polarization assay revealed that this compound binds to Bax with a high affinity, exhibiting a Ki value of 34.1 ± 8.54 nM.[1] In contrast, the same study showed no significant binding to other Bcl-2 family members, including Bak, Bid, Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1.[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of this compound.
Comparative Binding Affinity of this compound for Bcl-2 Family Proteins
| Bcl-2 Family Protein | Binding Affinity (Ki) |
| Bax | 34.1 ± 8.54 nM |
| Bak | No significant binding |
| Bid | No significant binding |
| Bcl-2 | No significant binding |
| Bcl-xL | No significant binding |
| Bcl-w | No significant binding |
| Mcl-1 | No significant binding |
| A1 | No significant binding |
Table 1: Quantitative data from a competition fluorescence polarization assay demonstrating the selective binding of this compound to Bax.[1]
Experimental Confirmation of this compound's Mechanism of Action
The selective activation of Bax by this compound has been further validated through a series of key experiments that elucidate its mechanism of action. These experiments confirm that this compound's engagement with Bax leads to downstream apoptotic events.
Bax Oligomerization Assay
This assay demonstrates the ability of this compound to induce the formation of Bax oligomers, a critical step for pore formation in the mitochondrial outer membrane.
Methodology:
-
Mitochondria Isolation: Mitochondria were isolated from A549 human lung cancer cells.
-
Treatment: The isolated mitochondria were treated with this compound (5 µmol/L) in a cross-linking buffer for 30 minutes at 30°C.
-
Cross-linking: The bismaleimidohexane (BMH) cross-linker was added to the mitochondrial suspension to covalently link proximal sulfhydryl groups in the Bax oligomers.
-
Analysis: The samples were then subjected to SDS-PAGE and Western blot analysis using an anti-Bax antibody to visualize the formation of Bax dimers, trimers, and higher-order oligomers.[2]
Cytochrome c Release Assay
This assay confirms that the this compound-induced Bax activation leads to the release of cytochrome c from the mitochondria into the cytosol, a point of no return in the apoptotic pathway.
Methodology:
-
Cell Treatment: A549 cells were treated with varying concentrations of this compound for 24 hours.
-
Fractionation: Following treatment, the cells were harvested, and the mitochondrial and cytosolic fractions were separated by differential centrifugation.
-
Analysis: Both fractions were then analyzed by Western blot using an anti-cytochrome c antibody. An increase in cytochrome c levels in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release.[2]
Visualizing the Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: this compound binds to and activates Bax, leading to apoptosis.
Caption: Key experiments to validate this compound's specificity for Bax.
Detailed Experimental Protocols
Competition Fluorescence Polarization Assay
This assay is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a fluorescently labeled ligand from its target protein (Bax).
Materials:
-
Purified recombinant human Bax protein
-
Fluorescently labeled Bak BH3 domain peptide (e.g., FAM-GQVGRQLAIIGDDINR)
-
This compound and other Bcl-2 family proteins (for specificity testing)
-
Assay Buffer: 50 mM Tris (pH 7.5), 100 mM KCl, 1 mM EDTA, 0.05% Pluronic F-68
-
384-well, low-volume, black, round-bottom assay plates
-
Fluorescence polarization plate reader
Procedure:
-
A fixed concentration of the fluorescently labeled Bak BH3 peptide and Bax protein are added to the wells of the assay plate. The concentrations should be optimized to achieve a stable and significant polarization signal.
-
A serial dilution of this compound (or other competitor proteins) is then added to the wells.
-
The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
The data is analyzed to determine the concentration of this compound that causes a 50% reduction in the polarization signal (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
A Preclinical Head-to-Head: The Bax Agonist CYD-2-11 Versus Standard-of-Care Chemotherapy in Non-Small Cell Lung Cancer
For Immediate Release
In the landscape of non-small cell lung cancer (NSCLC) therapeutics, the quest for agents with novel mechanisms of action and improved efficacy continues. This guide provides a comparative analysis of CYD-2-11, a novel small-molecule Bax agonist, against standard-of-care platinum-based chemotherapies. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to benchmark the performance of this emerging therapeutic candidate.
Executive Summary
This compound is a pro-apoptotic agent that directly activates the Bax protein, a key mediator of the intrinsic apoptosis pathway. Preclinical studies have demonstrated its ability to suppress tumor growth in NSCLC models. Standard-of-care for NSCLC typically involves platinum-based chemotherapy regimens, such as a combination of cisplatin (B142131) and paclitaxel (B517696), which induce DNA damage and mitotic arrest. This guide consolidates preclinical findings to offer a comparative perspective on the efficacy and mechanisms of these different therapeutic approaches.
Mechanism of Action: A Tale of Two Pathways
This compound operates through a targeted mechanism, directly engaging the apoptotic machinery. In contrast, standard chemotherapies exert their effects through more generalized cytotoxic mechanisms.
This compound: As a small-molecule Bax agonist, this compound binds to a structural pocket on the Bax protein, inducing a conformational change that leads to its oligomerization and insertion into the mitochondrial outer membrane.[1] This permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating the caspase cascade and leading to programmed cell death (apoptosis).
Standard-of-Care Chemotherapy (Cisplatin and Paclitaxel): This combination therapy attacks cancer cells on two fronts. Cisplatin forms DNA adducts, interfering with DNA replication and transcription and triggering DNA damage responses that can lead to apoptosis. Paclitaxel disrupts the normal function of microtubules, essential components of the cell's cytoskeleton, leading to mitotic arrest and subsequent cell death.
Preclinical Performance: A Comparative Overview
While direct head-to-head studies with quantitative comparisons are limited in the public domain, available preclinical data allows for an initial performance benchmark of this compound against the expected efficacy of standard chemotherapies in similar NSCLC xenograft models.
Table 1: Preclinical Efficacy of this compound in Lung Cancer Models
| Treatment | Cancer Model | Dosing Regimen | Key Findings |
| This compound | Small Cell Lung Cancer Patient-Derived Xenografts (PDXs) | 40 mg/kg/day, intraperitoneally for 2 weeks | Repression of tumor growth.[2] |
| This compound in combination with RAD001 (mTOR inhibitor) | NSCLC Xenograft Models | This compound: 40 mg/kg/day, RAD001: 1 mg/kg/day, intraperitoneally | Effectively halted tumor growth.[2][3] |
Table 2: Representative Preclinical Efficacy of Standard-of-Care Chemotherapy in NSCLC Models
| Treatment | Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| Cisplatin + Paclitaxel | Advanced NSCLC | Cisplatin: 25 mg/m², Paclitaxel: 80 mg/m², weekly | 40.8% response rate in a Phase II study. |
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Experimental Protocols
The following methodologies are representative of the preclinical studies cited in this guide.
In Vivo Xenograft Studies
-
Cell Line and Animal Models: Human NSCLC cell lines are implanted subcutaneously into immunodeficient mice (e.g., nude or NOD/SCID). Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, are also utilized to better recapitulate human tumor biology.
-
Tumor Implantation and Growth: A suspension of NSCLC cells is injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
-
Treatment Administration:
-
This compound: Administered intraperitoneally at a dose of 40 mg/kg/day.[2]
-
Standard Chemotherapy: Cisplatin and paclitaxel are typically administered intravenously, with dosing schedules that mimic clinical use (e.g., weekly or every three weeks).
-
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised for further analysis.
Immunohistochemical Analysis of Apoptosis
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4-5 µm) are cut and mounted on slides.
-
Staining:
-
Cleaved Caspase-3 Staining: To detect apoptotic cells, sections are stained with an antibody specific for the cleaved (active) form of caspase-3.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Quantification: The percentage of apoptotic cells is determined by counting the number of positively stained cells in multiple high-power fields under a microscope.
Conclusion
This compound represents a promising therapeutic agent for NSCLC with a distinct, targeted mechanism of action that directly induces apoptosis. While the available preclinical data demonstrates its anti-tumor activity, further head-to-head studies are necessary to definitively establish its performance relative to standard-of-care chemotherapies. The methodologies outlined in this guide provide a framework for such comparative investigations, which will be crucial in determining the future clinical development of this novel Bax agonist.
References
Safety Operating Guide
Prudent Disposal of CYD-2-11 in a Research Environment
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to maintaining a safe laboratory environment and ensuring environmental protection. This document provides a comprehensive, step-by-step protocol for the proper disposal of CYD-2-11, a selective Bax agonist used in cancer research. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a hazardous chemical waste and follow all institutional and local regulations for hazardous waste disposal.
Key Characteristics of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈N₂O₃ | [1] |
| Molecular Weight | 358.39 | [1] |
| CAS Number | 1425944-22-4 | [1] |
| Biological Activity | Selective Bax agonist, induces apoptosis | [1] |
| Primary Research Area | Breast and lung cancer | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary procedures for the safe disposal of this compound, treating it as a hazardous chemical waste.
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.
Waste Identification and Segregation
Proper identification and segregation of waste streams are crucial to prevent accidental chemical reactions and ensure proper disposal.
-
Characterize the Waste: Identify all waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware, such as pipette tips, vials, and gloves.
-
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste.[2] It should be kept separate from other chemical waste streams unless compatibility is confirmed.
Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and the approximate concentration and quantity.
-
Safe Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and cool area, away from direct sunlight and ignition sources.[2] Adhere to your institution's guidelines regarding the maximum allowable volume of hazardous waste stored in the laboratory and the time limits for its removal.[2]
Disposal Procedure
-
Contact Environmental Health and Safety (EHS): Never dispose of this compound down the drain or in the regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Follow Institutional Procedures: Adhere to all institutional protocols for requesting a waste pickup, which may involve submitting an online form or other specific procedures.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound as hazardous waste.
References
Essential Safety and Operational Guide for Handling CYD-2-11
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CYD-2-11, a selective Bax agonist. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent bioactive compound.
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive small molecule, stringent adherence to PPE protocols is mandatory to prevent exposure. The minimum required PPE for handling this compound is outlined below.[1][2][3][4][5]
Summary of Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Use |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended. It should be worn to protect clothing and skin from potential splashes and spills.[4][5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles with side shields are the minimum requirement.[2] A face shield must be worn over safety goggles whenever there is a splash hazard, such as when preparing solutions or aliquoting.[2][3] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves.[2] This provides an added layer of protection against incidental contact. Gloves should be changed immediately if contaminated. |
| Respiratory Protection | N95 Respirator or Higher | When handling the powdered form of this compound, a properly fitted N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), is necessary to prevent inhalation of the compound.[5] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and dropped objects.[3][5] |
Operational Plan for Handling this compound
This section details the step-by-step procedures for the safe handling of this compound in a laboratory setting. These protocols are designed to minimize the risk of exposure to the operator and the environment.
Engineering Controls
-
Fume Hood: All handling of powdered this compound and preparation of its solutions must be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure to minimize inhalation exposure.[6]
-
Weighing Enclosure: A vented balance safety enclosure should be used when weighing the powdered compound.[6]
Step-by-Step Handling Protocol
-
Preparation:
-
Before starting, ensure the fume hood is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Prepare a designated waste container for all disposable materials that will come into contact with this compound.
-
-
Weighing and Reconstitution:
-
If working with the solid form, carefully weigh the required amount of this compound in a vented balance enclosure.
-
To reconstitute, add the solvent to the vial containing the powdered compound slowly and carefully to avoid aerosolization.
-
Cap the vial securely and vortex or sonicate as needed to ensure the compound is fully dissolved.
-
-
Experimental Use:
-
When transferring solutions of this compound, use appropriate laboratory equipment such as calibrated pipettes with disposable tips.
-
Avoid creating aerosols.
-
After use, decontaminate all non-disposable equipment that has come into contact with this compound.
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate deactivating agent, followed by a cleaning agent.
-
Carefully doff PPE, starting with the outer gloves, then the lab coat, face shield, goggles, and inner gloves.
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Disposal Plan for this compound Waste
As a potent, likely cytotoxic compound, all waste generated from the handling of this compound must be treated as hazardous waste.[7][8][9][10]
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container (e.g., yellow or red cytotoxic waste bin) | All contaminated solid waste, including gloves, pipette tips, vials, and lab paper, must be placed in a clearly labeled, sealed hazardous waste container designated for cytotoxic compounds.[10] |
| Liquid Waste | Dedicated, Sealed Hazardous Waste Container | All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[7] |
| Sharps Waste | Puncture-Resistant Sharps Container for Cytotoxic Waste | Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for cytotoxic waste.[9][10] |
All waste containers must be securely sealed when three-quarters full and disposed of through the institution's environmental health and safety (EHS) department.[7]
Experimental Protocols and Data
While specific experimental protocols for this compound are limited, its function as a Bax agonist allows for the adaptation of established methods for similar compounds.
Quantitative Data for Small Molecule Bax Agonists (SMBAs)
The following table presents the binding affinities of similar small-molecule Bax agonists (SMBAs) to the Bax protein, providing a reference for the expected potency of compounds like this compound.
| Compound | Binding Affinity (Ki) |
| SMBA1 | 43.3 ± 3.25 nM |
| SMBA2 | 57.2 ± 7.29 nM |
| SMBA3 | 54.1 ± 9.77 nM |
Data from a study on small-molecule Bax agonists for cancer therapy.
General Experimental Workflow for Assessing Bax Agonist Activity
Caption: A general experimental workflow for evaluating the pro-apoptotic activity of this compound.
Signaling Pathway of Bax-Mediated Apoptosis
This compound functions as a Bax agonist, directly activating the Bax protein to initiate the intrinsic pathway of apoptosis.[11] The diagram below illustrates this signaling cascade.
Caption: Signaling pathway of this compound-induced, Bax-mediated apoptosis.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. benchchem.com [benchchem.com]
- 8. cleanaway.com.au [cleanaway.com.au]
- 9. danielshealth.ca [danielshealth.ca]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. What are BAX agonists and how do they work? [synapse.patsnap.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
